1-(3,4-Dimethoxycinnamoyl)piperidine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-19-14-8-6-13(12-15(14)20-2)7-9-16(18)17-10-4-3-5-11-17/h6-9,12H,3-5,10-11H2,1-2H3/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDNRIBOBEOTFJG-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(3,4-Dimethoxycinnamoyl)piperidine
CAS Number: 128261-84-7
This technical guide provides a comprehensive overview of 1-(3,4-Dimethoxycinnamoyl)piperidine, a piperidine (B6355638) analog with noted antimicrobial and antioxidant properties. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, and biological activities, supported by experimental protocols and pathway visualizations.
Chemical and Physical Properties
This compound is a synthesized compound that has also been identified as a natural product isolated from the herbs of Piper longum L.[1][2] It belongs to the class of cinnamoyl derivatives, featuring a piperidine ring connected to a 3,4-dimethoxyphenyl group via a cinnamoyl linker.[3]
| Property | Value | Source |
| CAS Number | 128261-84-7 | [2] |
| Molecular Formula | C₁₆H₂₁NO₃ | [3] |
| Molecular Weight | 275.34 g/mol | [3] |
| Chemical Name | (E)-3-(3,4-dimethoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one | [2] |
| Appearance | Oil | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
Synthesis
General Synthetic Workflow
The synthesis can be conceptualized as a two-step process: the formation of the acid chloride from 3,4-dimethoxycinnamic acid, followed by its reaction with piperidine.
References
Unraveling the Molecular Mechanisms of 1-(3,4-Dimethoxycinnamoyl)piperidine: A Technical Guide
Disclaimer: Direct experimental data on the mechanism of action of 1-(3,4-Dimethoxycinnamoyl)piperidine is limited in publicly available scientific literature. This guide provides a detailed overview of the probable mechanisms of action based on extensive research on its close structural analog, piperine (B192125). The structural similarities suggest a high likelihood of shared biological targets and signaling pathways.
This technical guide offers an in-depth exploration of the potential molecular mechanisms of this compound, tailored for researchers, scientists, and drug development professionals. The information is primarily derived from studies on piperine, a well-researched alkaloid with a similar chemical scaffold.
Core Pharmacological Activities
This compound is a synthesized piperidine (B6355638) analog that has been noted for its antimicrobial and antioxidant activities[1]. Based on the activities of its close analog piperine, the primary mechanisms of action of this compound are likely centered around three key areas:
-
Transient Receptor Potential Vanilloid 1 (TRPV1) Modulation: Acting as a modulator of the TRPV1 ion channel, which is a key player in pain and inflammation.
-
Neuroprotection: Exhibiting protective effects on neuronal cells through various pathways, including anti-inflammatory and antioxidant actions.
-
Anti-inflammatory Activity: Modulating key inflammatory signaling pathways to reduce the production of pro-inflammatory mediators.
Modulation of Transient Receptor Potential Vanilloid 1 (TRPV1)
Piperine is a known agonist of the TRPV1 receptor, a non-selective cation channel involved in the detection and transduction of nociceptive stimuli[2][3]. It is plausible that this compound shares this activity.
Agonistic Activity at TRPV1
Studies on piperine demonstrate that it directly activates human TRPV1 channels, leading to the generation of whole-cell currents. This activation is characterized by a pronounced outward rectification and a reversal potential similar to that of capsaicin (B1668287), the prototypical TRPV1 agonist[2][3].
While piperine is a less potent agonist than capsaicin, it exhibits a greater efficacy, meaning it can elicit a stronger maximal response from the receptor[2][3]. The agonistic activity of piperine at TRPV1 is antagonized by both competitive and non-competitive TRPV1 blockers, such as capsazepine (B1668289) and ruthenium red, respectively[2][3].
Quantitative Data on TRPV1 Activation by Piperine
The following table summarizes the quantitative data for the activation of human TRPV1 by piperine compared to capsaicin.
| Compound | EC50 (µM) | Relative Efficacy | Reference |
| Piperine | 37.9 ± 1.9 | ~2-fold greater than capsaicin | [2][3] |
| Capsaicin | 0.29 ± 0.05 | 1 | [2][3] |
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
The activity of piperine on TRPV1 channels was characterized using the whole-cell patch-clamp technique on HEK293 cells heterologously expressing human TRPV1.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human TRPV1 are cultured in appropriate media.
-
Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution contains (in mM): 140 CsCl, 10 HEPES, 1 MgCl2, and 0.1 BAPTA, adjusted to pH 7.2.
-
Agonist Application: Piperine or capsaicin is applied to the cells via a rapid solution exchange system.
-
Data Analysis: The resulting currents are recorded and analyzed to determine the EC50 and other electrophysiological properties.
Neuroprotective Mechanisms
Piperine has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases and neuronal injury. These effects are mediated through multiple signaling pathways.
Attenuation of Excitotoxicity and Oxidative Stress
In models of Alzheimer's disease, piperine has been shown to ameliorate cognitive deficits by reducing oxidative-nitrosative stress and restoring neurotransmission[4]. It also protects against kainic acid-induced neurotoxicity by suppressing glutamate (B1630785) release and subsequent calcium overload[5].
Modulation of Neurotrophic Factor Signaling
A key neuroprotective mechanism of piperine involves the upregulation of the Nerve Growth Factor (NGF) signaling pathway. Piperine treatment has been shown to increase the expression of NGF and its receptor, TrkA, leading to the activation of the downstream pro-survival Akt/GSK3β pathway[5].
Anti-inflammatory and Anti-apoptotic Effects in the CNS
In a mouse model of Parkinson's disease, piperine demonstrated neuroprotection by reducing microglial activation and the expression of the pro-inflammatory cytokine IL-1β. It also exhibited anti-apoptotic properties by modulating the Bcl-2/Bax ratio[6].
Experimental Protocol: In Vivo Neuroprotection Assay (MPTP-induced Parkinson's Disease Model)
Methodology:
-
Animal Model: C57BL/6 mice are used. Parkinson's-like symptoms are induced by intraperitoneal (i.p.) injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).
-
Drug Administration: Piperine is administered orally for a specified period before and during MPTP treatment.
-
Behavioral Analysis: Motor coordination is assessed using the rotarod test.
-
Histological Analysis: Brain sections are stained for tyrosine hydroxylase (a marker for dopaminergic neurons) to assess neuronal loss in the substantia nigra.
-
Biochemical Analysis: Levels of inflammatory markers (e.g., IL-1β) and apoptotic proteins (e.g., Bcl-2, Bax) in brain tissue are measured by ELISA or Western blotting.
Anti-inflammatory Mechanisms
Piperine possesses potent anti-inflammatory properties, which are likely shared by this compound. These effects are mediated by the inhibition of key inflammatory pathways.
Inhibition of Pro-inflammatory Mediators
In human fibroblast-like synoviocytes stimulated with interleukin-1β (IL-1β), piperine inhibits the expression of interleukin-6 (IL-6) and matrix metalloproteinase-13 (MMP-13), as well as the production of prostaglandin (B15479496) E2 (PGE2)[7].
Modulation of Inflammatory Signaling Pathways
Piperine's anti-inflammatory effects are attributed to its ability to inhibit the activation of key transcription factors that regulate the expression of pro-inflammatory genes. It has been shown to inhibit the nuclear translocation of activator protein-1 (AP-1) and nuclear factor-kappa B (NF-κB)[7][8]. Furthermore, piperine can suppress the expression of cell adhesion molecules such as ICAM-1, VCAM-1, and E-selectin, which are crucial for the recruitment of immune cells to sites of inflammation[8].
Experimental Protocol: In Vitro Anti-inflammatory Assay
Methodology:
-
Cell Culture: Human fibroblast-like synoviocytes (FLS) are cultured in appropriate media.
-
Stimulation and Treatment: Cells are pre-treated with various concentrations of piperine for a set duration, followed by stimulation with IL-1β to induce an inflammatory response.
-
Analysis of Inflammatory Mediators:
-
ELISA: The concentrations of IL-6 and PGE2 in the culture supernatant are quantified by ELISA.
-
RT-qPCR: The mRNA expression levels of IL6 and COX2 are measured by real-time quantitative PCR.
-
-
Transcription Factor Activity Assay: The nuclear translocation of NF-κB and AP-1 is assessed by immunofluorescence or Western blotting of nuclear extracts.
Conclusion
While direct experimental evidence for the mechanism of action of this compound is not yet widely available, the extensive research on its close structural analog, piperine, provides a strong foundation for understanding its potential pharmacological activities. The primary mechanisms are likely to involve the modulation of the TRPV1 ion channel, exertion of neuroprotective effects through multiple pathways, and the attenuation of inflammation via the inhibition of key signaling molecules. Further research is warranted to definitively characterize the specific molecular targets and signaling pathways of this compound and to explore its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of piperine, the pungent component of black pepper, at the human vanilloid receptor (TRPV1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of piperine, the pungent component of black pepper, at the human vanilloid receptor (TRPV1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperine attenuates cognitive impairment in an experimental mouse model of sporadic Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Natural Origins of 1-(3,4-Dimethoxycinnamoyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dimethoxycinnamoyl)piperidine is a naturally occurring piperidine (B6355638) alkaloid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides an in-depth overview of its natural sources, alongside relevant phytochemical data and experimental protocols for its study. The information presented herein is intended to support research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.
Natural Sources and Phytochemical Context
The primary natural source of this compound identified to date is the plant Piper longum L., commonly known as long pepper.[1] This species belongs to the Piperaceae family, which is renowned for its rich diversity of bioactive alkaloids. While this compound is a constituent of Piper longum, the quantitative data available in the literature predominantly focuses on the major alkaloid, piperine (B192125).[2][3]
Piper longum fruits are known to contain a complex mixture of phytochemicals, including numerous alkaloids and amides. Besides piperine, other related compounds found in this plant include methyl piperine, iperonaline, piperettine, asarinine, piperlongumine, and piperlonguminine.[1][2] The presence of this compound is mentioned as one of the trimethoxy cinnamoyl-piperidine derivatives found in the fruit.[2]
Quantitative Data
Specific quantitative analysis detailing the concentration of this compound in Piper longum is not extensively reported in the available scientific literature. However, studies on the overall alkaloid content of Piper longum provide a basis for understanding its phytochemical landscape. For instance, the piperine content in Piper longum is reported to be in the range of 3-5% on a dry weight basis.[2] Quantitative analyses of various Piper species have been performed using techniques like High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), primarily targeting the more abundant piperine.[4][5]
Table 1: Major Alkaloids and Related Compounds in Piper longum
| Compound | Chemical Class | Plant Part | Reported Presence |
| Piperine | Piperidine Alkaloid | Fruit, Root | Major |
| Piperlongumine | Piperidine Alkaloid | Fruit | Present |
| Piperlonguminine | Piperidine Alkaloid | Fruit | Present |
| Methylpiperine | Piperidine Alkaloid | Fruit | Present |
| This compound | Cinnamoyl Piperidine Alkaloid | Fruit | Present |
| Asarinine | Lignan | Fruit | Present |
| Pellitorine | Amide | Fruit | Present |
Experimental Protocols
While a specific, validated protocol for the extraction and isolation of this compound is not explicitly detailed in the reviewed literature, a general methodology can be inferred from the established procedures for isolating piperine and other piperamides from Piper species.
General Extraction and Isolation Workflow
The following diagram outlines a logical workflow for the extraction and isolation of this compound from Piper longum fruit.
Caption: A generalized workflow for the isolation of this compound.
Detailed Methodological Steps (Inferred)
-
Plant Material Preparation: Dried fruits of Piper longum are finely powdered to increase the surface area for efficient solvent extraction.
-
Extraction: The powdered plant material is subjected to solvent extraction. Dichloromethane or ethanol (B145695) are commonly used solvents for extracting piperine and related alkaloids.[2] This can be performed using methods such as maceration, Soxhlet extraction, or accelerated solvent extraction.
-
Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude oleoresin.
-
Preliminary Purification: The crude extract can be subjected to preliminary purification using column chromatography over silica (B1680970) gel. A gradient elution system with solvents of increasing polarity (e.g., hexane-ethyl acetate (B1210297) mixtures) would be employed to separate the components based on their polarity.
-
Fraction Analysis: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound. A suitable solvent system would be developed to achieve good separation, and the spots can be visualized under UV light.
-
Isolation: Fractions containing this compound are pooled and subjected to further purification, typically using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
-
Structural Characterization: The identity and purity of the isolated compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and comparison with literature data if available.
Biological Activity and Potential Signaling Pathways
This compound is reported to possess antimicrobial and antioxidant activities.[6] While specific signaling pathways for this compound have not been elucidated, the broader class of piperidine alkaloids and cinnamoyl derivatives are known to interact with various cellular targets.[7][8]
Based on the known activities of structurally related compounds, a hypothetical signaling pathway can be proposed to guide further research. For instance, the antioxidant activity could be mediated through the modulation of cellular redox-sensitive pathways, such as the Nrf2-ARE pathway. The antimicrobial effects might involve the disruption of microbial cell membranes or inhibition of essential enzymes.
Caption: A hypothetical signaling pathway for the antioxidant and antimicrobial activities of this compound.
Conclusion
This compound is a constituent of Piper longum with noted antimicrobial and antioxidant properties. While detailed quantitative data and specific isolation protocols are currently limited in the scientific literature, this guide provides a comprehensive overview based on the available information for related compounds. The inferred experimental workflows and the hypothetical signaling pathway offer a solid foundation for researchers to design and conduct further investigations into the chemistry and pharmacology of this promising natural product. Future studies focusing on the quantification of this compound in its natural source and the elucidation of its precise mechanisms of action are warranted to fully explore its therapeutic potential.
References
- 1. jetir.org [jetir.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
Spectroscopic Profile of 1-(3,4-Dimethoxycinnamoyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the bioactive compound 1-(3,4-Dimethoxycinnamoyl)piperidine. This information is critical for its identification, characterization, and quality control in research and development settings. The data presented herein is based on established spectroscopic principles and data from closely related analogs, providing a robust framework for professionals in medicinal chemistry and drug discovery.
Chemical Structure and Properties
This compound is a naturally occurring amide alkaloid found in plants of the Piper genus, notably Piper longum L.[1]. It can also be synthesized, and these synthetic analogs have shown antimicrobial and antioxidant activities[2]. The molecule consists of a piperidine (B6355638) ring connected via an amide linkage to a 3,4-dimethoxycinnamoyl group[3].
| Property | Value |
| Molecular Formula | C₁₆H₂₁NO₃ |
| Molecular Weight | 275.34 g/mol |
| CAS Number | 128261-84-7 |
| Appearance | Oil |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3] |
Spectroscopic Data
The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This data is essential for confirming the structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.6 - 7.0 | m | 3H | Ar-H |
| ~ 7.5 (d, J≈15 Hz) | d | 1H | H-α (vinylic) |
| ~ 6.8 (d, J≈15 Hz) | d | 1H | H-β (vinylic) |
| ~ 3.9 | s | 6H | 2 x OCH₃ |
| ~ 3.6 | t | 4H | H-2', H-6' (piperidine) |
| ~ 1.6 | m | 6H | H-3', H-4', H-5' (piperidine) |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~ 166 | C=O (amide) |
| ~ 150 - 148 | Ar-C (quaternary, C-O) |
| ~ 142 | C-α (vinylic) |
| ~ 128 - 120 | Ar-CH |
| ~ 118 | C-β (vinylic) |
| ~ 112 - 110 | Ar-CH |
| ~ 56 | OCH₃ |
| ~ 47, 43 | C-2', C-6' (piperidine) |
| ~ 27, 26, 25 | C-3', C-4', C-5' (piperidine) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3010 - 2930 | Medium | C-H stretch (aromatic and aliphatic) |
| ~ 1650 - 1610 | Strong | C=O stretch (amide) |
| ~ 1600 - 1580 | Medium-Strong | C=C stretch (aromatic and vinylic) |
| ~ 1520 | Medium | Aromatic C=C stretch |
| ~ 1260 | Strong | C-O stretch (aryl ether) |
| ~ 1140 | Strong | C-O stretch (aryl ether) |
| ~ 1025 | Medium | C-N stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. For a related compound, 1-(3,4,5-Trimethoxycinnamoyl)piperidine, prominent peaks are observed at m/z 305 (M+), 222, and 221[4].
Expected Fragmentation for this compound:
| m/z | Assignment |
| 275 | [M]⁺ (Molecular Ion) |
| 191 | [M - piperidine]⁺ |
| 177 | [3,4-dimethoxystyryl]⁺ |
| 84 | [piperidine - H]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
FT-IR Spectroscopy
-
Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the neat oil sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation using Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).
-
Data Analysis: The resulting mass spectrum will plot the relative abundance of ions versus their m/z values.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.
This guide serves as a foundational resource for professionals engaged in the study and application of this compound, facilitating its accurate identification and use in further research.
References
An In-depth Technical Guide on the Solubility of 1-(3,4-Dimethoxycinnamoyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available solubility information for 1-(3,4-Dimethoxycinnamoyl)piperidine, a synthetic piperidine (B6355638) analog with recognized antimicrobial and antioxidant properties.[1][2] The document is intended to support research and development activities by offering a concise overview of its solubility in common organic solvents and providing a generalized experimental protocol for quantitative solubility determination.
Qualitative Solubility Profile
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Profile |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble[2][3] |
| Acetone | Soluble |
Generalized Experimental Protocol for Solubility Determination (Shake-Flask Method)
For researchers requiring precise solubility measurements, the isothermal shake-flask method is a widely accepted and robust technique. The following protocol outlines the general steps for determining the equilibrium solubility of a compound like this compound in various solvents.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent of interest
-
Thermostatic shaker bath
-
Calibrated analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Vials with screw caps
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter into a clean vial. This step is critical to remove any suspended solid particles.
-
Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Concentration Analysis: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the generalized shake-flask method for determining solubility.
References
An In-depth Technical Guide to the Thermal Stability of 1-(3,4-Dimethoxycinnamoyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-(3,4-Dimethoxycinnamoyl)piperidine is a synthetic derivative of piperidine (B6355638) with potential applications in medicinal chemistry, exhibiting antimicrobial and antioxidant activities.[1] The structural integrity of a pharmaceutical compound under various environmental conditions is a critical factor in its development. Thermal stability is a key parameter that influences a compound's shelf-life, formulation, and storage conditions. Understanding the thermal properties, such as melting point and decomposition temperature, is therefore essential for its progression as a potential drug candidate.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. The physical state of the compound is reported as an oil, which suggests a melting point below room temperature.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁NO₃ | [2] |
| Molecular Weight | 275.34 g/mol | [2] |
| CAS Number | 128261-84-7 | [2] |
| Physical State | Oil | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Storage | Recommended storage at room temperature or desiccated at -20°C | [1] |
Assessment of Thermal Stability
The thermal stability of a compound is typically assessed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3] These methods provide quantitative data on mass loss and heat flow as a function of temperature, respectively.
Expected Thermal Behavior
Given the chemical structure of this compound, which includes a piperidine ring and a cinnamoyl moiety, its thermal stability will be influenced by the strength of its covalent bonds and intermolecular interactions. The piperidine ring itself is a stable saturated heterocycle.[4] However, the cinnamoyl group contains a double bond and an amide linkage, which could be susceptible to thermal degradation.
Upon heating, the compound is expected to exhibit a melting transition (if it is a solid at lower temperatures) followed by decomposition at higher temperatures. The decomposition process may involve fragmentation of the molecule, potentially initiating at the amide bond or the unsaturated side chain.
Experimental Protocols
To empirically determine the thermal stability of this compound, the following detailed experimental protocols for TGA and DSC are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a constant rate.[5][6] This technique is used to determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with this process.
Experimental Protocol:
-
Instrument Calibration: Calibrate the TGA instrument's mass balance and temperature sensor according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina (B75360) or platinum).
-
Instrument Setup: Place the crucible onto the TGA balance. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[7]
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Heat the sample from 30 °C to a final temperature of 600 °C at a constant heating rate of 10 °C/min.[8]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to generate the TGA curve.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] This technique is used to identify thermal transitions such as melting, crystallization, and decomposition.
Experimental Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[8] Prepare an empty, sealed aluminum pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.[8]
-
Thermal Program:
-
Equilibrate the sample at a low temperature, for instance, -40 °C, to observe any potential glass transitions or melting points below ambient temperature.
-
Heat the sample at a controlled rate of 10 °C/min to a temperature above its expected decomposition temperature (e.g., 400 °C).[8]
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which often indicate decomposition.
-
Determine the onset temperature and peak temperature for each thermal event.
-
Integrate the area under the peaks to determine the enthalpy change (ΔH) associated with the transitions.
-
Data Presentation
The quantitative data obtained from TGA and DSC analyses should be summarized in a structured table for clear interpretation and comparison.
Table 2: Representative Table for Thermal Analysis Data
| Analysis | Parameter | Value |
| TGA | Onset of Decomposition (T_onset) | To be determined |
| Temperature of Max. Decomposition Rate (T_peak) | To be determined | |
| Residual Mass at 600 °C (%) | To be determined | |
| DSC | Melting Point (T_m) | To be determined |
| Enthalpy of Fusion (ΔH_fus) | To be determined | |
| Onset of Decomposition (T_onset) | To be determined | |
| Enthalpy of Decomposition (ΔH_decomp) | To be determined |
Experimental Workflow and Logical Relationships
The following diagrams illustrate a logical workflow for the synthesis and subsequent thermal characterization of a novel compound like this compound.
Caption: Experimental workflow for synthesis and thermal analysis.
Conclusion
This technical guide has outlined the critical importance of determining the thermal stability of this compound for its potential development as a pharmaceutical agent. While specific experimental data is currently unavailable, the detailed protocols for TGA and DSC provide a clear and standardized approach for researchers to generate this crucial information. The resulting data will be instrumental in defining appropriate storage and handling conditions, guiding formulation development, and ensuring the overall quality and safety of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. azom.com [azom.com]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. epfl.ch [epfl.ch]
- 8. benchchem.com [benchchem.com]
- 9. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
1-(3,4-Dimethoxycinnamoyl)piperidine antioxidant activity mechanism
An In-depth Technical Guide to the Antioxidant Activity Mechanism of Cinnamoylpiperidine Derivatives, with a focus on 1-(3,4-Dimethoxycinnamoyl)piperidine.
This guide offers a detailed examination of the antioxidant properties of cinnamoylpiperidine derivatives, centering on the anticipated mechanisms of this compound. For researchers, scientists, and professionals in drug development, this document synthesizes available data on related compounds to build a comprehensive mechanistic framework. It covers direct antioxidant activity through radical scavenging and indirect mechanisms involving the activation of cellular signaling pathways.
Direct Antioxidant Activity: Radical Scavenging
Compounds containing phenolic and piperidine (B6355638) moieties are recognized for their antioxidant capabilities, primarily their ability to donate a hydrogen atom or an electron to neutralize free radicals.[1][2] The antioxidant potential is commonly evaluated using in vitro chemical assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[3][4]
Quantitative Data on Antioxidant Activity
| Compound/Derivative Class | Assay | IC50 Value (µg/mL) | Reference Compound | IC50 Value (µg/mL) |
| Methanolic Extract of Piper betle | DPPH | 16.33 ± 1.02 | Ascorbic Acid | 12.10 ± 0.02 |
| 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime | Superoxide Scavenging | 48.41 | Ascorbic Acid | 31.62 |
| 3-benzylidene-4-piperidones | DPPH | ~4.9 | Ascorbic Acid | 4.91 |
Note: The data presented is for related piperidine-containing compounds and extracts, not specifically for this compound, but serves to illustrate the antioxidant potential of this class of molecules.[5]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the direct radical-scavenging ability of a test compound.[6]
-
Preparation of Reagents:
-
A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
A fresh solution of DPPH radical (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
-
Ascorbic acid or Trolox is prepared as a positive control.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound solution.
-
Add 100 µL of the DPPH solution to each well.
-
The reaction mixture is shaken and incubated in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
The absorbance of the solution is measured at approximately 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
-
Workflow for DPPH Assay
The following diagram illustrates the typical workflow for a DPPH antioxidant assay.
Caption: Workflow of the DPPH radical scavenging assay.
Indirect Antioxidant Activity: Nrf2 Signaling Pathway
A crucial mechanism for cellular protection against oxidative stress involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7][8] This pathway regulates the expression of a wide array of cytoprotective and antioxidant enzymes.[8] Many bioactive compounds, including piperidine derivatives, are known to exert their antioxidant effects by modulating this pathway.[9]
Mechanism of Nrf2 Activation
Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] When cells are exposed to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change. This change prevents the degradation of Nrf2, allowing it to accumulate and translocate into the nucleus.[8][10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of various protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[8][9]
The this compound compound, with its electrophilic cinnamoyl group, is a plausible activator of this pathway.
Nrf2 Signaling Pathway Diagram
The diagram below illustrates the activation of the Nrf2/ARE pathway by an external activator like a cinnamoylpiperidine derivative.
Caption: Proposed Nrf2 pathway activation by the compound.
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent oxidation products in a cellular environment, providing a more biologically relevant measure of antioxidant activity.
-
Cell Culture and Plating:
-
Human hepatocellular carcinoma (HepG2) cells are cultured under standard conditions (e.g., 37°C, 5% CO2).
-
Cells are seeded into a 96-well black-walled microplate at an appropriate density and allowed to attach overnight.
-
-
Compound and Probe Incubation:
-
The culture medium is removed, and cells are washed with PBS.
-
Cells are incubated with the test compound at various concentrations along with the fluorescent probe 2',7'-Dichlorofluorescin diacetate (DCFH-DA) for 1 hour. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent DCF.
-
-
Induction of Oxidative Stress and Measurement:
-
After incubation, a ROS generator such as AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) is added to the wells to induce oxidative stress.
-
The fluorescence is immediately measured over a period (e.g., 1 hour) using a fluorescence plate reader with excitation at ~485 nm and emission at ~538 nm.
-
-
Data Analysis:
-
The area under the curve (AUC) for fluorescence versus time is calculated.
-
The CAA value is calculated as the percentage reduction of AUC in the presence of the compound compared to the control.
-
Conclusion
While direct experimental data on this compound is limited, evidence from structurally related cinnamoyl and piperidine derivatives strongly suggests a dual antioxidant mechanism. This includes direct free radical scavenging, attributable to the molecule's chemical structure, and a more complex, indirect mechanism involving the upregulation of the cell's endogenous antioxidant defenses via the Nrf2/ARE signaling pathway. The provided protocols and conceptual frameworks serve as a guide for the targeted investigation and validation of these mechanisms for this specific compound and its analogs in drug discovery and development.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Synthesis and antioxidant activity of some 1-aryl/aralkyl piperazine derivatives with xanthine moiety at N4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-(3,4-Dimethoxycinnamoyl)piperidine: From Discovery to Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3,4-Dimethoxycinnamoyl)piperidine is a bioactive compound of significant interest, recognized both as a synthetic piperidine (B6355638) analog and a natural product. First identified as a constituent of Piper longum L., a plant with a long history in traditional medicine, this molecule has demonstrated notable antimicrobial and antioxidant properties. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, offering a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction and Chemical Profile
This compound is a cinnamoyl derivative characterized by a piperidine ring linked to a 3,4-dimethoxyphenyl group via a cinnamoyl moiety.[1] The presence of the piperidine scaffold, a privileged structure in numerous pharmaceuticals, contributes to its favorable pharmacokinetic properties.[1] The 3,4-dimethoxy substitution on the phenyl ring is a common feature in many biologically active natural products.[1]
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₆H₂₁NO₃ |
| Molecular Weight | 275.34 g/mol |
| CAS Number | 128261-84-7 |
| Appearance | Not specified in provided results |
| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] |
Discovery and History
The history of this compound is twofold, originating from both natural product isolation and synthetic chemistry efforts.
Natural Occurrence
This compound has been identified as a natural product isolated from the herbs of Piper longum L., commonly known as long pepper.[2] Piper longum has been a staple in traditional medicine systems, particularly Ayurveda, for centuries. The isolation of this specific compound is part of a broader scientific endeavor to identify the bioactive constituents of medicinal plants.
Synthetic Analogs
In parallel to its discovery in nature, this compound has also been synthesized in the laboratory. It is classified as a synthesized piperidine analog, and its creation is part of structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. The synthesis of various piperidine derivatives is a common strategy in medicinal chemistry to explore and optimize biological activities.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are crucial for reproducibility and further research. The following sections outline the general methodologies employed in the study of this and similar compounds.
Synthesis
The synthesis of cinnamoyl piperidine derivatives typically involves the coupling of a substituted cinnamoyl chloride with piperidine.
General Synthesis Workflow:
Caption: General synthesis workflow for this compound.
Protocol:
-
Acid Chloride Formation: 3,4-Dimethoxycinnamic acid is reacted with an excess of a chlorinating agent, such as thionyl chloride (SOCl₂), often in an inert solvent under reflux, to yield 3,4-dimethoxycinnamoyl chloride. The excess thionyl chloride is typically removed by distillation.
-
Amide Coupling: The resulting 3,4-dimethoxycinnamoyl chloride is then reacted with piperidine in the presence of a base (to neutralize the HCl byproduct) in an appropriate solvent to afford this compound.
-
Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.
Antimicrobial Activity Assessment
The antimicrobial properties of this compound are evaluated using standard microbiological assays.
Agar (B569324) Well Diffusion Assay Workflow:
Caption: Workflow for the agar well diffusion antimicrobial assay.
Protocol:
-
Media Preparation: A suitable agar medium, such as Mueller-Hinton agar, is prepared and sterilized.
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread onto the surface of the agar plate.
-
Well Creation: Wells of a defined diameter are aseptically punched into the agar.
-
Compound Application: A specific concentration of this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells.
-
Incubation: The plates are incubated under appropriate conditions for the test organism.
-
Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters.
Antioxidant Activity Assessment
The antioxidant potential of this compound is commonly determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
DPPH Assay Workflow:
Caption: Workflow for the DPPH antioxidant assay.
Protocol:
-
Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. Various concentrations of this compound are also prepared.
-
Reaction: The DPPH solution is mixed with the test compound solutions and incubated at room temperature in the dark for a specified period.
-
Measurement: The absorbance of the solutions is measured spectrophotometrically at approximately 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁)/A₀] x 100 where A₀ is the absorbance of the control (DPPH solution without the test compound), and A₁ is the absorbance of the test sample.
Biological Activity and Mechanism of Action
This compound exhibits both antimicrobial and antioxidant activities.
Antimicrobial Activity
This compound has shown activity against various microorganisms. The exact spectrum of activity and quantitative measures such as Minimum Inhibitory Concentration (MIC) values would be detailed in specific research publications. The piperidine and cinnamoyl moieties are known to contribute to the antimicrobial effects of various compounds.
Antioxidant Activity
The antioxidant properties are attributed to the ability of the molecule to donate a hydrogen atom or an electron to neutralize free radicals. The dimethoxy-substituted phenyl ring plays a significant role in this activity. Quantitative data, such as the IC₅₀ value from the DPPH assay, provides a measure of its antioxidant potency.
Table 2: Summary of Biological Activities
| Activity | Description |
| Antimicrobial | Exhibits inhibitory effects against certain microorganisms. |
| Antioxidant | Demonstrates the ability to scavenge free radicals. |
Signaling Pathways and Logical Relationships
The precise molecular mechanisms and signaling pathways affected by this compound are still under investigation. However, based on the known activities of similar compounds, potential pathways can be hypothesized.
Hypothesized Mechanism of Action:
Caption: Hypothesized mechanisms of action for this compound.
Conclusion and Future Perspectives
This compound is a promising bioactive molecule with established antimicrobial and antioxidant properties. Its dual origin as a natural product and a synthetically accessible compound makes it an attractive lead for further drug development. Future research should focus on elucidating its precise mechanisms of action, expanding the scope of its biological evaluation against a wider range of targets, and conducting further SAR studies to optimize its potency and selectivity. This in-depth technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
Methodological & Application
synthesis of 1-(3,4-Dimethoxycinnamoyl)piperidine from 3,4-dimethoxycinnamic acid
Application Note: Synthesis of 1-(3,4-Dimethoxycinnamoyl)piperidine
Abstract
This document provides a detailed protocol for the synthesis of this compound, a bioactive compound derived from the amide coupling of 3,4-dimethoxycinnamic acid and piperidine (B6355638). This compound is of interest to researchers in medicinal chemistry and drug development due to its known antimicrobial and antioxidant properties.[1][2] The piperidine scaffold is a privileged structure in pharmacology, and its combination with the cinnamoyl moiety, found in various natural products, makes this a compound of significant interest.[3][4] This application note includes a step-by-step experimental protocol, characterization data, and workflow diagrams to guide researchers.
Introduction
This compound is a synthetic derivative that is also found as a natural product in plants of the Piper genus.[5][6] The molecule combines the structural features of 3,4-dimethoxycinnamic acid with a piperidine ring, a common motif in many FDA-approved drugs.[7] The synthesis involves the formation of an amide bond, a cornerstone reaction in medicinal chemistry.[8] The most common method for this transformation is the activation of the carboxylic acid using a coupling reagent, followed by nucleophilic attack by the amine. This protocol details a robust method using N,N'-Dicyclohexylcarbodiimide (DCC) and an additive, 1-Hydroxybenzotriazole (HOBt), to ensure efficient coupling and minimize side reactions.
Synthesis Scheme and Mechanism
The synthesis proceeds via an amide coupling reaction. The carboxylic acid (3,4-dimethoxycinnamic acid) is first activated by the coupling reagent (DCC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions, but the inclusion of HOBt traps it to form an active ester, which is less reactive but more selective. Piperidine then acts as a nucleophile, attacking the activated carbonyl carbon to form the desired amide product, this compound. The primary byproduct of this reaction is N,N'-dicyclohexylurea (DCU), which is insoluble in most organic solvents and can be easily removed by filtration.[9]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,4-Dimethoxycinnamic Acid | ≥98% | Sigma-Aldrich | |
| Piperidine | ≥99% | Sigma-Aldrich | Store under nitrogen. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich | Moisture sensitive. |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous, ≥97% | Sigma-Aldrich | |
| Dichloromethane (B109758) (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | For aqueous solution. |
| Hydrochloric Acid (HCl) | 1 M solution | Fisher Scientific | For aqueous solution. |
| Magnesium Sulfate (B86663) (MgSO₄) | Anhydrous | Fisher Scientific | For drying. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For purification. |
| Hexanes | ACS Grade | Fisher Scientific | For purification. |
Step-by-Step Procedure
-
Reactant Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxycinnamic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Activation: Cool the solution to 0 °C using an ice bath. Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM to the flask. Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add piperidine (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, a white precipitate (N,N'-dicyclohexylurea, DCU) will have formed. Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product (often an oil or semi-solid)[10] by column chromatography on silica (B1680970) gel using an ethyl acetate/hexanes gradient to yield the pure product.
Characterization and Data
The final product should be characterized to confirm its identity and purity using standard analytical techniques such as NMR, IR, and Mass Spectrometry.
| Property | Value |
| Molecular Formula | C₁₆H₂₁NO₃ |
| Molecular Weight | 275.34 g/mol [1][10] |
| CAS Number | 128261-84-7[1][10] |
| Physical State | Oil or crystalline solid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[6][10] |
| Purity (Typical) | >98% |
Expected Spectroscopic Data:
-
¹H NMR: Expect signals corresponding to the piperidine ring protons, the vinyl protons of the cinnamoyl group (with a large coupling constant, ~15 Hz, indicating a trans configuration), aromatic protons, and methoxy (B1213986) group protons.
-
IR Spectroscopy: Expect a strong absorption band around 1650-1620 cm⁻¹ corresponding to the amide carbonyl (C=O) stretching vibration.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the conceptual basis for the biological activity of the synthesized compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Conceptual pathway from chemical structure to biological activity.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
DCC is a potent skin sensitizer; avoid all contact.
-
Piperidine is a corrosive and flammable liquid.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocol described provides an efficient and reliable method for synthesizing this compound. This compound serves as a valuable tool for researchers investigating new therapeutic agents, particularly in the fields of antimicrobial and antioxidant drug discovery. The straightforward amide coupling procedure is scalable and utilizes common laboratory reagents, making it accessible for a wide range of research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 美国GlpBio - this compound | Cas# 128261-84-7 [glpbio.cn]
- 3. ijirt.org [ijirt.org]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Piper | Ambeed.com [ambeed.com]
- 6. This compound | CAS:128261-84-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hepatochem.com [hepatochem.com]
- 9. file.globalso.com [file.globalso.com]
- 10. This compound () for sale [vulcanchem.com]
Application Notes and Protocols for the Synthesis of 1-(3,4-Dimethoxycinnamoyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-(3,4-Dimethoxycinnamoyl)piperidine, a compound that has been identified as a natural product and investigated for its antimicrobial and antioxidant activities.[1][2] The synthesis involves a two-step process: the formation of an acyl chloride from 3,4-dimethoxycinnamic acid, followed by an amide coupling reaction with piperidine (B6355638).
Experimental Protocol
This protocol is based on established methods for acyl chloride formation and subsequent amidation.
Step 1: Synthesis of 3,4-Dimethoxycinnamoyl Chloride
This procedure is adapted from standard methods for converting carboxylic acids to acyl chlorides using thionyl chloride.
Materials and Equipment:
-
3,4-Dimethoxycinnamic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ fumes)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,4-dimethoxycinnamic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) (approximately 1.5-2.0 equivalents) to the suspension at room temperature with stirring. The addition should be done in a fume hood due to the release of HCl and SO₂ gases.
-
After the addition is complete, heat the reaction mixture to reflux (around 40°C for DCM) and maintain for 1-2 hours. The progress of the reaction can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3,4-dimethoxycinnamoyl chloride, a yellowish solid, can be used in the next step without further purification.
Step 2: Synthesis of this compound
This procedure describes the amide coupling between the synthesized 3,4-dimethoxycinnamoyl chloride and piperidine.
Materials and Equipment:
-
Crude 3,4-dimethoxycinnamoyl chloride from Step 1
-
Piperidine
-
Triethylamine (B128534) (Et₃N) or Pyridine as a base
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware for work-up and purification
-
Column chromatography setup (silica gel)
Procedure:
-
Dissolve the crude 3,4-dimethoxycinnamoyl chloride from Step 1 in anhydrous DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of piperidine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Slowly add the piperidine/triethylamine solution to the cooled acyl chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the mixture by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference/Notes |
| Reactants | ||
| 3,4-Dimethoxycinnamic acid | 1.0 eq | Starting material for acyl chloride formation. |
| Thionyl chloride | 1.5 - 2.0 eq | Reagent for acyl chloride synthesis. |
| Piperidine | 1.1 eq | Amine for the coupling reaction. |
| Triethylamine | 1.2 eq | Base to neutralize HCl produced during the coupling reaction. |
| Product | ||
| Molecular Formula | C₁₆H₂₁NO₃ | [3] |
| Molecular Weight | 275.34 g/mol | [3] |
| Physical State | Oil | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Expected Yield | 70-90% | Yields can vary depending on reaction conditions and purification. |
| Spectroscopic Data (Reference) | For the closely related N-(3,4-Dimethoxybenzoyl) piperidine: ¹H-NMR (CDCl₃) δ: 1.55–1.68 (m, 6H), 3.45–3.65 (m, 4H), 3.86 (s, 6H), 6.86 (d, 1H, J = 8.0 Hz), 6.97 (d, 1H, J = 8.0 Hz), 6.98 (s, 1H).[4] |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Crystallization of 1-(3,4-Dimethoxycinnamoyl)piperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-(3,4-Dimethoxycinnamoyl)piperidine is a compound of significant interest due to its antimicrobial and antioxidant properties.[1] It is a synthesized piperidine (B6355638) analog and has also been isolated from the plant Piper longum L.[2] Structurally, it comprises a piperidine ring linked to a 3,4-dimethoxyphenyl group via a cinnamoyl moiety.[3] The therapeutic potential of piperidine-containing compounds is vast, with applications in anticancer, CNS, and antimicrobial research.[4][5] Although often described as an oil in its crude form, obtaining a crystalline solid is crucial for purification, stable storage, and accurate downstream biological assays.[3] This document provides detailed protocols for the crystallization of this compound, based on its known solubility and general crystallization principles for related piperidine derivatives.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁NO₃ | [3] |
| Molecular Weight | 275.34 g/mol | [3] |
| Physical State (crude) | Oil | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | [3] |
Experimental Protocols
Based on the solubility profile, several crystallization methods can be employed. Below are detailed protocols for single-solvent recrystallization, two-solvent recrystallization, and slow evaporation.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a solvent is identified that dissolves the compound well at elevated temperatures but poorly at lower temperatures.
Materials:
-
Crude this compound (oil)
-
High-purity solvents (e.g., ethanol, isopropanol, ethyl acetate)
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Screening: In a small test tube, dissolve a small amount of the crude oil in a minimal amount of a test solvent (e.g., ethanol) at room temperature. Heat the solution gently. If the compound dissolves completely upon heating and precipitates upon cooling to room temperature or in an ice bath, the solvent is suitable.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small volume of the chosen solvent (e.g., ethanol) and heat the mixture gently with stirring. Continue to add the solvent portion-wise until the compound is completely dissolved. Avoid adding excess solvent to ensure a good yield.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold solvent. Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Two-Solvent Recrystallization
This method is employed when a single suitable solvent cannot be identified. It involves a "good" solvent in which the compound is highly soluble and a "poor" solvent (anti-solvent) in which it is sparingly soluble.
Materials:
-
Crude this compound (oil)
-
A "good" solvent (e.g., dichloromethane or acetone)[3]
-
A "poor" solvent (e.g., hexane (B92381) or diethyl ether)
-
Erlenmeyer flask
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Dissolve the crude oil in a minimal amount of the "good" solvent (e.g., acetone) at room temperature with stirring.
-
Induction of Crystallization: Slowly add the "poor" solvent (e.g., hexane) dropwise to the stirred solution until it becomes slightly turbid. If the turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystal Growth: Cover the flask and allow it to stand undisturbed at room temperature. Crystal formation should occur as the solvent environment slowly becomes less favorable for solubility. The process can be aided by placing the flask in a cool environment (e.g., a refrigerator).
-
Isolation and Drying: Collect the formed crystals by vacuum filtration, wash with a small amount of the "poor" solvent, and dry under vacuum.
Protocol 3: Slow Evaporation
This technique is useful for obtaining high-quality crystals for analysis, such as X-ray crystallography, and can be effective for compounds that are oily at room temperature.
Materials:
-
Crude this compound (oil)
-
A moderately volatile solvent (e.g., ethyl acetate or a mixture of dichloromethane and hexane)
-
A small beaker or vial
-
Parafilm
Procedure:
-
Dissolution: Dissolve the crude compound in a suitable solvent or solvent mixture in a small beaker or vial.
-
Evaporation: Cover the opening of the container with parafilm and pierce a few small holes in it. This will allow the solvent to evaporate slowly.
-
Crystal Formation: Place the container in a vibration-free location and allow it to stand for several days to weeks. As the solvent evaporates, the concentration of the compound will increase, leading to the formation of crystals.
-
Isolation: Once suitable crystals have formed, carefully decant the remaining solvent and dry the crystals.
Visualizations
Experimental Workflow
Biological Context: Potential Signaling Pathway Interactions
This compound and related piperidine derivatives have shown potential in modulating signaling pathways relevant to cancer.[5] The diagram below illustrates a simplified, hypothetical signaling pathway that could be influenced by such compounds, leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Piper | Ambeed.com [ambeed.com]
- 3. This compound () for sale [vulcanchem.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-(3,4-Dimethoxycinnamoyl)piperidine
Disclaimer: As of the latest literature review, specific validated analytical methods for the quantification of 1-(3,4-Dimethoxycinnamoyl)piperidine have not been published. The following application notes and protocols are proposed based on established methods for structurally similar compounds, such as piperine (B192125) and other cinnamoyl and piperidine (B6355638) derivatives. These protocols are intended to serve as a starting point for method development and will require validation for this specific analyte.
Introduction
This compound is a synthetic piperidine analog with known antimicrobial and antioxidant properties.[1] Accurate and precise quantification of this compound is essential for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. This document outlines proposed analytical methods using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound in various matrices.
Proposed Analytical Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724)
-
HPLC grade water
-
Ortho-phosphoric acid (OPA) or glacial acetic acid
-
Methanol, HPLC grade
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., Luna C18, 250 x 4.6 mm, 5 µm)
-
Data acquisition and processing software
3. Chromatographic Conditions (Proposed):
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% ortho-phosphoric acid to adjust pH to 3.[2]
-
Column Temperature: 35 °C[4]
-
Detection Wavelength: A UV scan of the reference standard should be performed to determine the wavelength of maximum absorbance (λmax). Based on the cinnamoyl structure, a starting wavelength of 340 nm is recommended.[2]
-
Injection Volume: 20 µL[4]
4. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 50 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For a simple formulation, dissolve a known amount of the sample in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
Hypothetical Quantitative Data
The following table summarizes the expected performance parameters of the proposed HPLC method, based on data from similar assays for related compounds.[2][4]
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Proposed Analytical Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, which is crucial for pharmacokinetic studies.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound with different mass)
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade water
-
Formic acid
2. Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
UPLC/HPLC system
-
C18 reversed-phase column (e.g., Acquity BEH C18, 50 x 2.1 mm, 1.7 µm)
3. LC-MS/MS Conditions (Proposed):
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient should be developed to ensure good separation from matrix components. A starting point could be a linear gradient from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) should be used. The precursor and product ion transitions for this compound and the internal standard need to be determined by direct infusion of the standards into the mass spectrometer.
4. Sample Preparation (for Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (initial conditions).
-
Inject into the LC-MS/MS system.
Hypothetical Quantitative Data
The following table presents the expected performance of the proposed LC-MS/MS method, based on similar assays for other piperidine derivatives in biological fluids.[5][6]
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualization of Proposed Antioxidant Signaling Pathway
This compound is reported to have antioxidant activity.[1] While the specific mechanism is not elucidated for this compound, a plausible pathway for cinnamoyl compounds involves the modulation of cellular antioxidant defense systems. The following diagram illustrates a generalized antioxidant mechanism.
Caption: Proposed antioxidant mechanism of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ijper.org [ijper.org]
- 3. phcogres.com [phcogres.com]
- 4. Analytical method development and validation of reverse-phase high-performance liquid chromatography (RP-HPLC) method for simultaneous quantifications of quercetin and piperine in dual-drug loaded nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antimicrobial Assay of 1-(3,4-Dimethoxycinnamoyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dimethoxycinnamoyl)piperidine is a piperidine (B6355638) analog that has been identified for its potential antimicrobial and antioxidant properties.[1] As a member of the cinnamoyl and piperidine chemical classes, its structural features, including a dimethoxyphenyl group and a piperidine ring, suggest potential biological activity.[2] The development of novel antimicrobial agents is crucial in addressing the challenge of antibiotic resistance. These application notes provide detailed protocols for the in vitro evaluation of the antimicrobial activity of this compound using standard, widely accepted methodologies. The protocols are designed to be accessible to researchers in microbiology and drug discovery.
Data Presentation
The antimicrobial efficacy of this compound is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] The following table summarizes hypothetical MIC values for this compound against a panel of common pathogenic bacteria and fungi.
| Microorganism | Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive bacteria | 16 |
| Escherichia coli | ATCC 25922 | Gram-negative bacteria | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative bacteria | 128 |
| Candida albicans | ATCC 90028 | Fungal (Yeast) | 32 |
| Enterococcus faecalis | ATCC 29212 | Gram-positive bacteria | 32 |
Experimental Protocols
Two primary methods are detailed for assessing the antimicrobial activity of this compound: the Broth Microdilution Method for MIC determination and the Kirby-Bauer Disk Diffusion Method for initial screening of antimicrobial susceptibility.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of a compound.[5]
Materials:
-
This compound
-
Sterile 96-well microtiter plates[6]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., from ATCC)
-
Spectrophotometer
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard[5]
-
Incubator[4]
-
Micropipettes and sterile tips
Procedure:
-
Preparation of the Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth (CAMHB or RPMI-1640) to achieve a range of concentrations for testing.[6]
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3] For yeast, the turbidity should be adjusted to 1-5 x 10⁶ CFU/mL.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Assay Performance:
-
Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
-
Add 100 µL of the diluted compound to the first well of each row and perform serial dilutions across the plate.[6]
-
Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).[3]
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria.[4]
-
For fungi, incubate at 35°C for 24-48 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells.[4]
-
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity by observing zones of growth inhibition.[7]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (B569324) (MHA) plates[7]
-
Bacterial and fungal strains
-
Sterile saline (0.85%)
-
McFarland 0.5 turbidity standard[5]
-
Sterile swabs
-
Incubator
-
Calipers or a ruler
Procedure:
-
Preparation of Disks:
-
Dissolve this compound in a volatile solvent (e.g., methanol (B129727) or ethanol) to a known concentration.
-
Impregnate sterile filter paper disks with a specific amount of the compound solution and allow the solvent to evaporate completely.
-
-
Preparation of Inoculum:
-
Prepare a standardized inoculum as described in the broth microdilution protocol (equivalent to a 0.5 McFarland standard).[5]
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.[8]
-
-
Application of Disks:
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.[10]
-
-
Interpretation of Results:
Visualizations
Caption: Workflow for MIC Determination.
Caption: Potential Antimicrobial Mechanisms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. google.com [google.com]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. asm.org [asm.org]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 9. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
Application Note & Protocol: Determining the Minimum Inhibitory Concentration (MIC) of 1-(3,4-Dimethoxycinnamoyl)piperidine against Escherichia coli
Abstract
This document provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthetic piperidine (B6355638) analog, 1-(3,4-Dimethoxycinnamoyl)piperidine, against the Gram-negative bacterium Escherichia coli. This compound is recognized for its potential antimicrobial and antioxidant properties[1][2]. The methodology detailed herein is the broth microdilution method, a standardized and widely accepted technique for quantitative antimicrobial susceptibility testing[3][4][5]. This application note includes detailed experimental procedures, data interpretation guidelines, and illustrative data presented in a tabular format. Additionally, a workflow diagram is provided for enhanced clarity of the experimental process.
Introduction
The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents. Cinnamic acid and its derivatives have garnered significant interest due to their broad-spectrum antimicrobial activities[6][7][8]. Similarly, piperidine moieties are present in numerous pharmacologically active compounds and have been explored for their antibacterial potential[9][10][11]. The compound this compound combines a cinnamoyl group with a piperidine ring, suggesting it may possess noteworthy antimicrobial properties.
Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in the evaluation of a potential antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[3]. This application note provides a robust and reproducible protocol for determining the MIC of this compound against E. coli, a common and clinically relevant bacterial species.
Experimental Data (Illustrative)
As no specific MIC data for this compound against E. coli is publicly available, the following table represents an illustrative example of how to present the results obtained from the protocol described below.
Table 1: Illustrative MIC of this compound against E. coli ATCC 25922
| Compound | Concentration (µg/mL) | Growth (+/-) |
| This compound | 256 | - |
| 128 | - | |
| 64 | - | |
| 32 | + | |
| 16 | + | |
| 8 | + | |
| 4 | + | |
| 2 | + | |
| Positive Control (No Compound) | - | + |
| Negative Control (No Inoculum) | - | - |
Interpretation of Illustrative Data:
Based on the illustrative data in Table 1, the MIC of this compound against E. coli ATCC 25922 is determined to be 64 µg/mL . This is the lowest concentration at which no visible bacterial growth is observed.
Experimental Protocol
This protocol is based on the broth microdilution method, adapted from standard clinical and laboratory guidelines[3][4][12].
Materials and Reagents
-
This compound (powder form)
-
Escherichia coli strain (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Optional: 2,3,5-Triphenyltetrazolium chloride (TTC) solution (for colorimetric reading)[13]
Preparation of Reagents
-
Compound Stock Solution: Prepare a stock solution of this compound by dissolving the powder in DMSO to a final concentration of 10.24 mg/mL. Ensure complete dissolution. Note: The choice of solvent and concentration may need to be optimized based on the compound's solubility.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture of E. coli on a non-selective agar (B569324) plate, select 3-4 well-isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Broth Microdilution Assay
-
Plate Setup:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
-
Serial Dilution of the Compound:
-
Add 50 µL of the 10.24 mg/mL compound stock solution to the first column of wells. This will result in a starting concentration of 512 µg/mL.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last column of dilutions.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
-
Controls:
-
Positive Control (Growth Control): Include wells containing 100 µL of CAMHB and the bacterial inoculum, but no compound.
-
Negative Control (Sterility Control): Include wells containing 100 µL of CAMHB only, without the compound or inoculum.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
Determination of MIC
-
Visual Inspection: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth (i.e., the first clear well).
-
Optional Colorimetric Reading: If using TTC, add a small volume of the indicator to each well after incubation and re-incubate for a short period. A color change (to red/pink) indicates bacterial growth. The MIC is the lowest concentration in the well that remains colorless. The use of a redox indicator like TTC can make the results easier to read and more objective[13].
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC.
Caption: Workflow for MIC determination by broth microdilution.
Potential Signaling Pathways and Mechanism of Action
While the precise mechanism of action for this compound is not yet elucidated, the activity of related cinnamoyl derivatives often involves disruption of the bacterial cell membrane or wall[6][7]. Cinnamic acid and its derivatives can interfere with cellular processes and integrity. It is hypothesized that the lipophilic nature of the cinnamoyl and piperidine moieties facilitates interaction with the bacterial cell membrane, leading to increased permeability and eventual cell death. Further studies, such as membrane potential assays and electron microscopy, would be required to confirm the exact mechanism.
The diagram below illustrates a generalized hypothesis of how cinnamoyl derivatives may interact with a bacterial cell.
Caption: Hypothesized mechanism of action for cinnamoyl derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. protocols.io [protocols.io]
- 13. acm.or.kr [acm.or.kr]
Application Notes and Protocols for DPPH Assay of 1-(3,4-Dimethoxycinnamoyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dimethoxycinnamoyl)piperidine is a synthetic compound belonging to the class of cinnamoyl piperidine (B6355638) derivatives. Compounds containing the cinnamoyl moiety are known to exhibit a range of biological activities, including antioxidant properties. The presence of the 3,4-dimethoxy substitution on the phenyl ring, also found in the well-known antioxidant ferulic acid, suggests that this compound may possess significant free radical scavenging capabilities. The piperidine ring, a common scaffold in medicinal chemistry, can also influence the molecule's overall biological profile[1].
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple method for evaluating the antioxidant potential of various compounds[2][3]. The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it. This neutralization is accompanied by a color change from deep violet to pale yellow, which can be measured spectrophotometrically at approximately 517 nm[4][5]. The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.
These application notes provide a detailed protocol for assessing the antioxidant activity of this compound using the DPPH assay.
Principle of the DPPH Assay
The DPPH assay relies on the reduction of the stable free radical DPPH. In its radical form, DPPH has a deep purple color with a maximum absorbance around 517 nm. When DPPH reacts with an antioxidant compound that can donate a hydrogen atom, it is reduced to its non-radical form, diphenylpicrylhydrazine, which is yellow. The decrease in absorbance at 517 nm is monitored to determine the extent of radical scavenging activity[2][4][5].
Data Presentation
| Compound | IC50 Value (µg/mL) | Notes |
| This compound | Not available | The antioxidant activity is anticipated due to its structural similarity to other cinnamoyl derivatives. |
| Ascorbic Acid (Vitamin C) | ~2-10 | A standard antioxidant used as a positive control in DPPH assays. |
| Trolox | ~3-8 | A water-soluble analog of vitamin E, another common standard antioxidant. |
| Cinnamaldehyde | ~8.2 | A related cinnamoyl compound known for its antioxidant properties[4]. |
| Other Piperidine Derivatives | Varies | The antioxidant activity of piperidine derivatives can vary significantly based on their substitution patterns[1]. |
Experimental Protocols
This section provides a detailed methodology for conducting the DPPH radical scavenging assay for this compound.
Materials and Reagents
-
This compound
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) (spectrophotometric grade)
-
Ascorbic acid (or Trolox) as a positive control
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Micropipettes
-
Vortex mixer
-
Aluminum foil
Preparation of Solutions
-
DPPH Stock Solution (1 mM):
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve it in 10 mL of methanol.
-
Store this stock solution in a light-protected container (e.g., wrapped in aluminum foil) at 4°C for no more than a week.
-
-
DPPH Working Solution (0.1 mM):
-
Dilute 1 mL of the 1 mM DPPH stock solution with 9 mL of methanol.
-
The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.1. Adjust the concentration if necessary.
-
Prepare this solution fresh before each experiment and keep it protected from light[5].
-
-
Test Compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve it in 1 mL of methanol.
-
-
Serial Dilutions of Test Compound:
-
From the stock solution, prepare a series of dilutions in methanol to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Positive Control Solution (e.g., 1 mg/mL Ascorbic Acid):
-
Prepare a stock solution of ascorbic acid in methanol and perform serial dilutions in the same manner as the test compound.
-
Assay Procedure
-
Reaction Setup:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the test compound solution to the respective wells.
-
For the positive control, add 100 µL of the different concentrations of the ascorbic acid solution to separate wells.
-
For the blank (control), add 100 µL of methanol to a well containing 100 µL of the DPPH working solution.
-
-
Incubation:
-
Mix the contents of the wells thoroughly.
-
Incubate the microplate in the dark at room temperature for 30 minutes[5]. The incubation time can be optimized depending on the reaction kinetics.
-
-
Absorbance Measurement:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader[4].
-
Data Analysis
-
Calculate the Percentage of DPPH Radical Scavenging Activity: Use the following formula to calculate the percentage of inhibition for each concentration of the test compound and the positive control:
Where:
-
A_control is the absorbance of the blank (DPPH solution without the test compound).
-
A_sample is the absorbance of the DPPH solution with the test compound.
-
-
Determine the IC50 Value:
-
Plot a graph of the percentage of inhibition versus the concentration of the test compound.
-
The IC50 value is the concentration of the test compound required to inhibit 50% of the DPPH radicals. This can be determined from the graph by interpolation.
-
Mandatory Visualizations
Caption: Experimental workflow for the DPPH radical scavenging assay.
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
References
- 1. researchgate.net [researchgate.net]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols for In Vivo Formulation of 1-(3,4-Dimethoxycinnamoyl)piperidine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides generalized protocols based on standard practices for novel, poorly soluble compounds. All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC). Researchers must perform their own validation and optimization.
Application Notes
Introduction
1-(3,4-Dimethoxycinnamoyl)piperidine is a synthetic piperidine (B6355638) analog with potential antimicrobial and antioxidant activities.[1] Like many cinnamoyl and piperidine derivatives, it is predicted to have low aqueous solubility, presenting a significant challenge for developing formulations suitable for in vivo studies.[2][3] Proper formulation is critical for achieving adequate systemic exposure to accurately assess the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties in animal models. These notes provide a framework for developing oral (PO) and intravenous (IV) formulations.
Physicochemical Properties (Estimated)
A thorough understanding of the compound's physicochemical properties is the first step in formulation development.[4] While experimental data for this specific molecule is limited, Table 1 provides estimated values typical for a compound of this class.
Table 1: Estimated Physicochemical Properties of this compound
| Parameter | Estimated Value | Implication for Formulation |
|---|---|---|
| Molecular Formula | C₁₆H₂₁NO₃[2] | - |
| Molecular Weight | 275.34 g/mol [2] | Adheres to Lipinski's rule of five (<500), suggesting potential for good membrane permeability.[5] |
| LogP (cLogP) | ~2.5 - 3.5 | Indicates high lipophilicity and poor water solubility.[5] |
| pKa (estimated) | ~8.5 - 9.5 (basic) | The piperidine nitrogen is basic and can be protonated at low pH, potentially increasing solubility in acidic solutions. |
| Aqueous Solubility | Very Low (<0.1 mg/mL) | Requires solubilization strategies such as co-solvents, surfactants, or suspensions.[3] |
| Known Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[2] | Provides starting points for creating stock solutions and co-solvent systems. |
Formulation Strategies
The choice of vehicle depends on the route of administration, the required dose, and the compound's properties.[6]
-
For Oral (PO) Administration:
-
Aqueous Suspensions: This is often the preferred method for preclinical oral dosing of water-insoluble compounds. A suspending agent like carboxymethyl cellulose (B213188) (CMC), hydroxypropyl methylcellulose (B11928114) (HPMC), or tragacanth in water is used to ensure a uniform, stable suspension.[6][7] A concentration of 0.5% w/v CMC is a common starting point.
-
Lipid-Based Formulations: For highly lipophilic compounds, oil-based vehicles (e.g., corn oil, sesame oil) or lipid-based drug delivery systems (LBDDS) can enhance oral absorption.[3][8]
-
-
For Intravenous (IV) Administration:
-
Co-solvent Systems: IV formulations must be clear, sterile solutions.[9] A common strategy for poorly soluble compounds is to use a mixture of a primary organic solvent and aqueous buffer.[3] A typical approach involves dissolving the compound in a minimal amount of a strong solvent like DMSO, followed by dilution with a safer, water-miscible co-solvent such as polyethylene (B3416737) glycol 400 (PEG 400) or propylene (B89431) glycol (PG), and finally bringing to volume with saline or a buffer.[3][8] The final concentration of organic solvents should be minimized to avoid toxicity.[10] For IV injections, the pH should ideally be between 4.5 and 8.0.[11][12]
-
Surfactant-Based Systems: Surfactants like Tween 80 or Polysorbate 80 can be used to form micelles that encapsulate the drug, increasing its solubility in an aqueous medium.
-
Cyclodextrin Complexes: Cyclodextrins, such as sulfobutyl ether-β-cyclodextrin (SBE-β-CD), can form inclusion complexes with drug molecules, significantly enhancing aqueous solubility.[3][13]
-
Experimental Protocols
Protocol 1: Solubility Screening in Preclinical Vehicles
Objective: To determine the solubility of this compound in various vehicles to select appropriate formulations for PO and IV administration.
Methodology:
-
Add an excess amount of the compound (e.g., 5-10 mg) to 1 mL of each test vehicle in separate glass vials.
-
Vortex the vials vigorously for 1-2 minutes.
-
Place the vials on a shaker or rotator at room temperature for 24 hours to allow them to reach equilibrium.
-
After 24 hours, visually inspect for undissolved solid material.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet any undissolved compound.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Data Presentation:
Table 2: Representative Solubility Screening Data
| Vehicle Composition | Route | Solubility (mg/mL) | Appearance |
|---|---|---|---|
| Water | PO/IV | <0.01 | Suspension |
| 0.9% Saline | IV | <0.01 | Suspension |
| 0.5% (w/v) Na-CMC in Water | PO | <0.01 (Suspension) | Suspension |
| 100% PEG 400 | PO/IV | >25 | Clear Solution |
| 100% DMSO | IV (stock) | >50 | Clear Solution |
| 10% DMSO / 40% PEG 400 / 50% Saline (v/v/v) | IV | 2.5 | Clear Solution |
| 5% DMSO / 95% Corn Oil (v/v) | PO | 5.0 | Clear Solution |
Protocol 2: Preparation of an Oral Suspension (10 mg/mL)
Objective: To prepare a 10 mg/mL homogeneous suspension in 0.5% Na-CMC for oral gavage studies.
Methodology:
-
Prepare Vehicle: Dissolve 50 mg of Sodium Carboxymethyl Cellulose (Na-CMC) in 10 mL of purified water. Stir until fully dissolved (this may take several hours).
-
Weigh Compound: Accurately weigh 100 mg of this compound.
-
Create Slurry: Place the weighed compound in a glass mortar. Add a small volume (~0.5 mL) of the 0.5% Na-CMC vehicle and triturate with a pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.
-
Gradual Dilution: Slowly add the remaining vehicle to the mortar in small portions while continuously triturating to ensure the suspension is homogeneous.
-
Final Homogenization: Transfer the suspension to a suitable container. Stir with a magnetic stirrer for at least 30 minutes before dosing to ensure uniformity. Maintain stirring during the dosing procedure.
Protocol 3: Preparation of an IV Solution (2 mg/mL)
Objective: To prepare a 2 mg/mL clear, sterile solution in a co-solvent system for intravenous injection.
Methodology:
-
Select Vehicle: Based on solubility screening (Table 2), a vehicle of 10% DMSO / 40% PEG 400 / 50% Saline is chosen.
-
Dissolve Compound: Weigh 20 mg of this compound into a sterile glass vial. Add 1 mL of DMSO and vortex until the compound is completely dissolved.
-
Add Co-solvent: To the DMSO solution, add 4 mL of PEG 400 and vortex until the solution is clear and uniform.
-
Aqueous Dilution: Slowly add 5 mL of sterile 0.9% saline to the mixture while vortexing. The slow addition is critical to prevent precipitation of the drug.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial. Visually inspect the final solution for any precipitation or particulates before use.
Protocol 4: Pilot Pharmacokinetic (PK) Study in Rodents
Objective: To determine the preliminary pharmacokinetic profile (Cmax, Tmax, AUC, Bioavailability) of the compound after a single PO and IV dose.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group), weighing 200-250g.
-
Dose Groups:
-
Group 1 (IV): 2 mg/kg dose, administered via tail vein injection.
-
Group 2 (PO): 10 mg/kg dose, administered via oral gavage.
-
-
Administration: Fast animals overnight before dosing. Administer the prepared formulations (from Protocols 2.2 and 2.3).
-
Blood Sampling: Collect blood samples (~100-150 µL) from the saphenous or jugular vein into tubes containing an anticoagulant (e.g., K2-EDTA) at the following time points:
-
IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Processing: Centrifuge blood samples at 4°C (e.g., 2,000 x g for 10 min) to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.
Data Presentation:
Table 3: Representative Pharmacokinetic Parameters
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
|---|---|---|
| Cmax (ng/mL) | 850 | 320 |
| Tmax (h) | 0.08 (5 min) | 1.0 |
| AUC₀-t (ng·h/mL) | 1250 | 1500 |
| Half-life (t½) (h) | 3.5 | 4.2 |
| Oral Bioavailability (F%) | - | 24% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for formulation development and in vivo pharmacokinetic evaluation.
Hypothetical Signaling Pathway
Cinnamoyl derivatives have been shown to possess anti-inflammatory properties, potentially through modulation of the NF-κB pathway.[5]
Caption: Hypothetical inhibition of the NF-κB inflammatory pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Exploring the therapeutic potential of cinnamoyl derivatives in attenuating inflammation in lipopolysaccharide-induced Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. FORMULATION FORUM - Considerations in Formulation Development of Injectable Solutions [drug-dev.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for 1-(3,4-Dimethoxycinnamoyl)piperidine as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3,4-Dimethoxycinnamoyl)piperidine is a synthetic piperidine (B6355638) analog with demonstrated antimicrobial and antioxidant properties.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound as a research tool. It includes information on its chemical properties, synthesis, and established biological activities. Furthermore, based on the activities of structurally related cinnamoyl and piperidine derivatives, this document outlines potential new research applications in the fields of tyrosinase inhibition for hyperpigmentation studies and anti-inflammatory research by targeting key signaling pathways.
Chemical and Physical Properties
This compound is a cinnamoyl derivative containing a piperidine ring and a dimethoxyphenyl group.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₁NO₃ | [2] |
| Molecular Weight | 275.34 g/mol | [2] |
| CAS Number | 128261-84-7 | [2] |
| Appearance | Oil | [2] |
| Purity (Commercial) | >98% | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone | [2] |
Synthesis
A general method for the synthesis of cinnamoyl piperidines involves the coupling of a substituted cinnamoyl chloride with piperidine.
Protocol: Synthesis of this compound
Materials:
-
3,4-Dimethoxycinnamic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Piperidine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (B128534) (TEA) or Pyridine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve 3,4-dimethoxycinnamic acid in an excess of thionyl chloride or in an anhydrous solvent like DCM followed by the addition of oxalyl chloride. Stir the reaction mixture at room temperature or under gentle reflux until the reaction is complete (monitored by TLC or disappearance of the starting material). Remove the excess thionyl chloride or solvent under reduced pressure to obtain the crude 3,4-dimethoxycinnamoyl chloride.
-
Amide Coupling: Dissolve the crude 3,4-dimethoxycinnamoyl chloride in an anhydrous solvent like DCM. In a separate flask, dissolve piperidine and a base (like triethylamine or pyridine) in anhydrous DCM. Cool the piperidine solution in an ice bath and slowly add the acid chloride solution dropwise with constant stirring.
-
Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature for several hours or until completion as monitored by TLC. After the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude this compound using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.
Established Biological Activities
Antimicrobial Activity
This compound has been reported to possess antimicrobial activity.[1] The following table summarizes the expected data to be collected for this activity.
| Microorganism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Data pending | [3] |
| Bacillus subtilis | Data pending | [3] |
| Escherichia coli | Data pending | [3] |
| Pseudomonas aeruginosa | Data pending | [3] |
| Candida albicans | Data pending | [3] |
| Note: Specific Minimum Inhibitory Concentration (MIC) values are reported in "Synthesis, antimicrobial and antioxidant activity of piperidine analog containing trans cinnamamides". |
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Materials:
-
This compound
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Grow microbial cultures overnight and dilute them to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in the appropriate growth medium in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbes in medium) and negative (medium only) controls.
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Antioxidant Activity
The antioxidant potential of this compound has been documented.[1] The following table summarizes the expected data from common antioxidant assays.
| Assay | IC₅₀ (µg/mL) | Reference |
| DPPH Radical Scavenging | Data pending | [3] |
| ABTS Radical Scavenging | Data pending | [3] |
| Note: Specific IC₅₀ values are reported in "Synthesis, antimicrobial and antioxidant activity of piperidine analog containing trans cinnamamides". |
Protocol: DPPH Radical Scavenging Assay
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Ascorbic acid or Trolox (positive control)
Procedure:
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of this compound and the positive control in methanol.
-
Assay: In a 96-well plate, add a specific volume of the compound or control solution to each well, followed by the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.
References
Application Notes and Protocols for Efficacy Testing of 1-(3,4-Dimethoxycinnamoyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for evaluating the therapeutic efficacy of 1-(3,4-Dimethoxycinnamoyl)piperidine. This synthesized piperidine (B6355638) analog, also found as a natural product in Piper longum L., has demonstrated antimicrobial and antioxidant activities[1][2]. This document outlines detailed protocols for in vitro and in vivo studies to investigate its potential anti-inflammatory and neuroprotective effects. The experimental design is focused on elucidating the compound's mechanism of action by examining its influence on key signaling pathways implicated in inflammation and neurodegeneration.
Introduction
This compound is a compound of interest due to the well-documented pharmacological activities of its constituent moieties. Piperidine alkaloids are known to possess a wide array of biological effects, including anti-inflammatory, anticancer, and neuroprotective properties[2][3][4][5]. The cinnamoyl group also contributes to the bioactivity of many natural products. Preliminary studies indicate that this compound has antioxidant properties, suggesting its potential to mitigate oxidative stress, a key pathological factor in both inflammatory diseases and neurodegeneration[1][6].
This document provides a detailed experimental design to systematically evaluate the efficacy of this compound. The proposed studies will investigate its ability to modulate inflammatory responses in cellular and animal models and to protect neuronal cells from cytotoxic insults. Furthermore, the protocols are designed to probe the underlying molecular mechanisms, with a focus on key signaling pathways such as NF-κB, MAPK, and Nrf2.
Experimental Design
The overall experimental workflow is designed to first assess the cytotoxic profile of the compound, followed by in vitro efficacy testing in relevant cell models of inflammation and neuroprotection. Promising in vitro results will then be validated in an in vivo model of neuroinflammation.
Diagram: Experimental Workflow
Caption: Overall experimental workflow for testing the efficacy of this compound.
In Vitro Efficacy Protocols
Cytotoxicity Assessment: MTT Assay
Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 macrophage and SH-SY5Y neuroblastoma cell lines.
Protocol:
-
Seed RAW 264.7 cells and SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in the respective cell culture media.
-
Replace the medium in the cell plates with the prepared compound dilutions and incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Presentation:
| Concentration (µM) | RAW 264.7 Cell Viability (%) | SH-SY5Y Cell Viability (%) |
| Vehicle Control | 100 | 100 |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Anti-inflammatory Efficacy: Nitric Oxide (NO) and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: Collect the cell culture supernatant. Mix 100 µL of supernatant with 100 µL of Griess reagent and measure the absorbance at 540 nm.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
Data Presentation:
| Treatment | NO Production (µM) | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + Compound (Conc. 1) | |||
| LPS + Compound (Conc. 2) | |||
| LPS + Compound (Conc. 3) |
Neuroprotective Efficacy: H₂O₂-induced Oxidative Stress in SH-SY5Y Cells
Objective: To assess the neuroprotective potential of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line.
Protocol:
-
Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) to the wells and incubate for another 24 hours.
-
Assess cell viability using the MTT assay as described in section 3.1.
Data Presentation:
| Treatment | Cell Viability (%) |
| Control | 100 |
| H₂O₂ (200 µM) | |
| H₂O₂ + Compound (Conc. 1) | |
| H₂O₂ + Compound (Conc. 2) | |
| H₂O₂ + Compound (Conc. 3) |
Mechanism of Action Protocols
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 cells.
Protocol:
-
Seed RAW 264.7 cells in 6-well plates and treat with the compound and/or LPS as described in section 3.2.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Diagram: Hypothesized Anti-inflammatory Signaling Pathway
Caption: Hypothesized inhibition of NF-κB and MAPK pathways by the test compound.
qPCR Analysis of Nrf2 and Antioxidant Enzyme Gene Expression
Objective: To determine if this compound upregulates the Nrf2 antioxidant response pathway in SH-SY5Y cells.
Protocol:
-
Treat SH-SY5Y cells with the compound as described in section 3.3.
-
Extract total RNA from the cells and synthesize cDNA.
-
Perform quantitative real-time PCR (qPCR) using primers for Nrf2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative gene expression using the 2^-ΔΔCt method.
In Vivo Efficacy Protocol
LPS-induced Neuroinflammation in Mice
Objective: To evaluate the in vivo anti-neuroinflammatory efficacy of this compound in a mouse model.
Protocol:
-
Acclimate male C57BL/6 mice for one week.
-
Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle via oral gavage for 7 consecutive days.
-
On day 7, induce neuroinflammation by intraperitoneal (i.p.) injection of LPS (1 mg/kg).
-
Four hours after LPS injection, collect blood samples for cytokine analysis (TNF-α, IL-6) by ELISA.
-
Euthanize the mice and harvest the brain tissue.
-
Homogenize one hemisphere for Western blot analysis of p-p65, p-p38, and Iba-1 (a marker of microglial activation).
-
Fix the other hemisphere for immunohistochemical analysis of Iba-1.
Data Presentation:
| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) | Brain p-p65/p65 Ratio | Brain Iba-1 Expression (fold change) |
| Vehicle Control | ||||
| LPS | ||||
| LPS + Compound (10 mg/kg) | ||||
| LPS + Compound (25 mg/kg) | ||||
| LPS + Compound (50 mg/kg) |
Conclusion
The experimental design and detailed protocols provided in these application notes offer a robust framework for the preclinical evaluation of this compound. The data generated from these studies will provide critical insights into its potential as a therapeutic agent for inflammatory and neurodegenerative disorders and will elucidate its underlying mechanism of action. Successful completion of these experiments will lay the groundwork for further preclinical development, including more extensive animal model testing and pharmacokinetic studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3,4-Dimethoxycinnamoyl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-(3,4-Dimethoxycinnamoyl)piperidine synthesis. The information is presented in a question-and-answer format to directly address common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and direct method for synthesizing this compound is through an amide coupling reaction between 3,4-dimethoxycinnamic acid and piperidine (B6355638). This reaction typically requires a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the piperidine nitrogen.
Q2: What are the key starting materials and reagents for this synthesis?
The essential starting materials and reagents include:
-
3,4-Dimethoxycinnamic acid: The carboxylic acid component.
-
Piperidine: The amine component.
-
Coupling agent: To activate the carboxylic acid. Common examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). Other modern and efficient coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
-
Base: A non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) is often used to neutralize the acid formed during the reaction and to deprotonate the amine.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (B109758) (DCM), chloroform, tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are typically used.
Q3: What are the typical reaction conditions?
The reaction is usually carried out at room temperature, although gentle heating may sometimes be employed to increase the reaction rate. Reaction times can vary from a few hours to overnight, depending on the specific reagents and conditions used. It is crucial to maintain anhydrous (dry) conditions, as the presence of water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound and provides potential solutions.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Carboxylic Acid Activation | - Ensure the coupling agent is fresh and has been stored under anhydrous conditions. - Consider using a more powerful coupling agent such as HATU or HBTU. - Increase the equivalents of the coupling agent (e.g., from 1.1 to 1.5 equivalents). |
| Presence of Water in the Reaction | - Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle. - Dry all glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | - Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Gently heat the reaction mixture (e.g., to 40-50 °C), but be cautious as this can also promote side reactions. |
| Incorrect Stoichiometry | - Verify the molar ratios of the reactants. A slight excess of the amine (piperidine) may sometimes be beneficial. |
| Poor Quality Starting Materials | - Check the purity of 3,4-dimethoxycinnamic acid and piperidine. Purify them if necessary. |
Problem 2: Formation of Significant By-products
| Possible Cause | Troubleshooting Steps |
| Side reaction of the coupling agent | - If using DCC, the dicyclohexylurea (DCU) by-product can be difficult to remove. Filtration is the primary method for its removal. Switching to a water-soluble coupling agent like EDC can simplify purification as the urea (B33335) by-product can be removed with an aqueous wash. |
| Epimerization (if applicable to derivatives) | - While not an issue for this specific synthesis, if working with chiral analogs, use of additives like HOBt or employing coupling reagents like HATU can minimize racemization. |
| Polymerization or Dimerization | - This can occur if the activated carboxylic acid reacts with another molecule of the acid. Ensure the amine is present to react with the activated intermediate. Adding the coupling agent to a mixture of the acid and amine can sometimes mitigate this. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Co-elution of product and by-products | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step. |
| Residual coupling agent or by-products | - If using EDC, perform an acidic wash (e.g., with dilute HCl) to remove the water-soluble urea by-product. Follow with a basic wash (e.g., with saturated NaHCO₃ solution) to remove unreacted carboxylic acid. |
| Product is an oil | - this compound is often reported as an oil, which can make handling and purification challenging. Ensure complete removal of solvent under high vacuum. If impurities persist, a second chromatographic purification may be necessary. |
Data Presentation
Table 1: Comparison of Coupling Reagents for Amide Synthesis
| Coupling Reagent | Additive | Typical Solvent | Base | Key Advantages | Key Disadvantages |
| DCC | HOBt or NHS | DCM, THF | TEA, DIPEA | Inexpensive and effective. | Forms insoluble DCU by-product, which can be difficult to remove. |
| EDC | HOBt or NHS | DCM, DMF | TEA, DIPEA | Water-soluble urea by-product is easily removed by aqueous workup. | More expensive than DCC. |
| HATU | None required | DMF, DCM | DIPEA | High coupling efficiency, low racemization, fast reaction times. | Expensive. |
| HBTU | None required | DMF, DCM | DIPEA | Similar to HATU, very effective. | Can cause guanidinylation of the amine if used in excess. |
Experimental Protocols
General Protocol for the Synthesis of this compound using EDC/HOBt
-
Preparation: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add 3,4-dimethoxycinnamic acid (1.0 equivalent), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and anhydrous dichloromethane (DCM).
-
Activation: Stir the mixture at room temperature until all solids are dissolved. Cool the solution to 0 °C in an ice bath.
-
Amine Addition: Add piperidine (1.1 equivalents) to the reaction mixture, followed by the portion-wise addition of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents).
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 4-12 hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure this compound.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting low yield in the synthesis.
Caption: Relationship between key reaction parameters and product yield.
Technical Support Center: Synthesis of Cinnamoylpiperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of cinnamoylpiperidines.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Q: My reaction has resulted in a very low yield or no cinnamoylpiperidine product. What are the common causes and how can I troubleshoot this?
A: Low or no product formation in the synthesis of cinnamoylpiperidines can stem from several factors, primarily related to the quality of reagents and the reaction conditions. Here’s a systematic guide to troubleshooting this issue:
-
Inadequate Activation of Cinnamic Acid: The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient. The carboxylic acid must be "activated".
-
Solution (Acyl Chloride Method): Ensure the complete conversion of cinnamic acid to cinnamoyl chloride. The reaction with thionyl chloride (SOCl₂) or oxalyl chloride should be performed under anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride. The progress of this step can be monitored by the cessation of gas evolution (HCl and SO₂).[1]
-
Solution (Coupling Agent Method): If using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), ensure they are fresh and added in the correct stoichiometry. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can improve the efficiency of the coupling.[2][3]
-
-
Hydrolysis of Cinnamoyl Chloride: Cinnamoyl chloride is highly susceptible to hydrolysis, especially under the basic aqueous conditions of a typical Schotten-Baumann reaction.[4][5]
-
Solution: Perform the reaction under strictly anhydrous conditions until the addition of the amine. If using a two-phase Schotten-Baumann system, ensure vigorous stirring to maximize the reaction rate between the cinnamoyl chloride in the organic phase and the piperidine (B6355638).
-
-
Poor Nucleophilicity of Piperidine: While piperidine is a reasonably strong nucleophile, its reactivity can be diminished if it is protonated.
-
Solution: In the Schotten-Baumann reaction, a base (like NaOH or pyridine) is added to neutralize the HCl formed, which would otherwise react with the piperidine to form an unreactive ammonium (B1175870) salt.[6][7][8][9] Ensure at least two equivalents of base are used: one to neutralize the HCl byproduct and one to ensure the piperidine remains deprotonated.
-
-
Suboptimal Reaction Temperature:
-
Solution: The initial formation of cinnamoyl chloride with thionyl chloride often requires heating (e.g., reflux).[10] However, the subsequent reaction with piperidine is typically exothermic and should be controlled, often by cooling the reaction mixture initially. For coupling agent-based methods, reactions are often run at room temperature.
-
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on TLC analysis, and the yield of the pure cinnamoylpiperidine is low after purification. What are the likely side reactions?
A: The presence of multiple impurities suggests that side reactions are occurring. Here are the most common side reactions in the synthesis of cinnamoylpiperidines and how to mitigate them:
-
Unreacted Starting Materials: The most common "impurities" are often unreacted cinnamic acid or piperidine.
-
Solution: Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). Adjusting the stoichiometry (e.g., using a slight excess of one reagent) can help consume the other.
-
-
Hydrolysis Product: The primary side product is often cinnamic acid, resulting from the hydrolysis of cinnamoyl chloride.[4][5]
-
Solution: As mentioned previously, maintain anhydrous conditions during the formation and handling of cinnamoyl chloride.
-
-
1,4-Conjugate Addition Product: Piperidine can act as a nucleophile and attack the β-carbon of the α,β-unsaturated carbonyl system in cinnamoyl chloride (a Michael or 1,4-addition) instead of the carbonyl carbon (1,2-addition).[11][12][13][14] This leads to the formation of a β-piperidino derivative.
-
Solution: This side reaction is more likely with "softer" nucleophiles under thermodynamic control. To favor the desired 1,2-addition (amide formation), which is typically faster and under kinetic control, use highly reactive cinnamoyl chloride and control the reaction temperature (e.g., by adding the acyl chloride to a cooled solution of the amine).
-
-
Polymerization: Cinnamoyl chloride can potentially undergo self-condensation or polymerization, especially if stored for extended periods or under inappropriate conditions.
-
Solution: It is best to use freshly prepared cinnamoyl chloride for the reaction.
-
Frequently Asked Questions (FAQs)
Q1: Which method is better for synthesizing cinnamoylpiperidine: the Schotten-Baumann reaction or a DCC/HOBt coupling?
A1: Both methods are effective for amide bond formation. The choice often depends on the scale of the reaction, the desired purity, and the available reagents.
-
Schotten-Baumann Reaction: This method is often preferred for larger-scale syntheses due to the lower cost of reagents (cinnamic acid, thionyl chloride, piperidine, and a base).[7][9] However, it can be prone to side reactions like hydrolysis of the acyl chloride.[5]
-
DCC/HOBt Coupling: This method is very common in medicinal chemistry for smaller-scale syntheses. It often results in cleaner reactions with higher yields of the desired product, as the reaction conditions are generally milder and anhydrous.[2][3] The main drawback is the formation of dicyclohexylurea (DCU) as a byproduct, which can sometimes be difficult to remove completely.
Q2: How can I purify my cinnamoylpiperidine product?
A2: The purification of cinnamoylpiperidines typically involves a combination of techniques:
-
Extraction: After quenching the reaction, an aqueous workup is usually performed to remove water-soluble byproducts and unreacted starting materials. The product is extracted into an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297).
-
Column Chromatography: This is a very effective method for separating the desired product from side products and unreacted starting materials. A silica (B1680970) gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is commonly used.
-
Recrystallization: If the cinnamoylpiperidine is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure product.
Q3: My NMR spectrum shows unexpected peaks. What could they be?
A3: Besides the expected peaks for cinnamoylpiperidine, unexpected signals could arise from:
-
Cinnamic Acid: You might see a broad singlet for the carboxylic acid proton.
-
Piperidine: You may observe signals corresponding to the protons on the piperidine ring.
-
Solvent Residues: Common solvents from the reaction or purification (e.g., dichloromethane, ethyl acetate, hexanes) may be present.
-
1,4-Addition Product: The formation of the β-piperidino derivative will result in a different set of signals, with the loss of the characteristic alkene protons of the cinnamoyl group and the appearance of new aliphatic protons.
Data Presentation
| Synthesis Method | Key Reagents | Typical Yield Range (%) | Common Side Products | Purity of Crude Product |
| Schotten-Baumann | Cinnamic acid, SOCl₂, Piperidine, NaOH | 60-85% | Cinnamic acid (from hydrolysis), 1,4-addition product | Moderate to Good |
| DCC/HOBt Coupling | Cinnamic acid, Piperidine, DCC, HOBt | 75-95% | Dicyclohexylurea (DCU) | Good to Excellent |
Note: Yields are estimates based on general amide synthesis literature and may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Cinnamoylpiperidine via Schotten-Baumann Reaction
-
Preparation of Cinnamoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add trans-cinnamic acid (1.0 eq). To this, add thionyl chloride (1.5 eq) portion-wise.[1] Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases. Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude cinnamoyl chloride can be used directly in the next step.
-
Amide Formation: Dissolve piperidine (1.2 eq) in a suitable organic solvent (e.g., dichloromethane) in a separate flask and cool the solution in an ice bath. To this, add an aqueous solution of sodium hydroxide (B78521) (2.5 eq). With vigorous stirring, slowly add a solution of the crude cinnamoyl chloride (1.0 eq) in the same organic solvent.
-
Workup and Purification: Allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC. Once complete, separate the organic layer, wash it with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude cinnamoylpiperidine. Purify by column chromatography or recrystallization.
Protocol 2: Synthesis of Cinnamoylpiperidine via DCC/HOBt Coupling
-
Reaction Setup: In a round-bottom flask, dissolve cinnamic acid (1.0 eq), piperidine (1.1 eq), and HOBt (1.2 eq) in an anhydrous solvent such as dichloromethane or dimethylformamide.
-
Addition of DCC: Cool the solution in an ice bath and add a solution of DCC (1.2 eq) in the same solvent dropwise.
-
Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction by TLC.
-
Purification: Once the reaction is complete, filter off the DCU precipitate and wash it with the reaction solvent. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[2]
Visualizations
Caption: General workflow for the synthesis of cinnamoylpiperidine.
Caption: Competing reactions in the synthesis of cinnamoylpiperidine.
Caption: A logical approach to troubleshooting low product yield.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. A Mechanistic Approach on the Solvolysis of Cinnamoyl Chloride in the Presence and Absence of Mercuric Chloride Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. jk-sci.com [jk-sci.com]
- 9. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 10. nagano-nct.repo.nii.ac.jp [nagano-nct.repo.nii.ac.jp]
- 11. Cinnamoyl Chloride | High-Purity Reagent | RUO [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Solubility Challenges of 1-(3,4-Dimethoxycinnamoyl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 1-(3,4-Dimethoxycinnamoyl)piperidine in aqueous media.
Frequently Asked Questions (FAQs)
General Solubility Issues
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the first steps I should take?
A1: this compound is known to be soluble in organic solvents like DMSO, chloroform, and ethyl acetate, which suggests it has hydrophobic characteristics.[1][2] For aqueous media, initial troubleshooting should involve assessing the compound's purity and experimenting with simple adjustments to the solvent conditions. Consider a gentle increase in temperature or agitation. However, for persistent issues, more advanced formulation strategies will likely be necessary.
pH Adjustment
Q2: Can I improve the solubility of this compound by adjusting the pH of my aqueous solution?
A2: The solubility of ionizable compounds can often be significantly improved by adjusting the pH of the solution.[3][4][] The piperidine (B6355638) moiety in this compound is basic and can be protonated at acidic pH, potentially increasing its aqueous solubility. It is crucial to determine the pKa of the compound to identify the optimal pH range for solubilization.[6]
Troubleshooting Guide: pH Adjustment
| Issue | Possible Cause | Suggested Solution |
| No significant solubility improvement with pH change. | The compound may be a weak base, or the experimental pH range is not optimal. | Determine the pKa of the compound. For a basic compound, solubility should increase as the pH is lowered well below the pKa.[7] |
| Compound precipitates out of solution after initial dissolution. | The solution is supersaturated, or the pH has shifted. | Ensure the pH of the solution is stable. Use a buffer with sufficient capacity. Avoid making large pH jumps. |
Experimental Protocols
Protocol 1: Determining Aqueous Solubility using the Shake-Flask Method
This protocol outlines the widely used shake-flask method to determine the thermodynamic equilibrium solubility of a compound.[8]
Materials:
-
This compound
-
Purified water (e.g., Milli-Q)
-
Buffer solutions at various pH values (e.g., pH 4.0, 7.4, 9.0)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of this compound to a glass vial. The excess solid should be visible.
-
Add a known volume of the desired aqueous medium (e.g., 1 mL of pH 7.4 buffer).
-
Seal the vials tightly.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
Carefully collect a sample of the supernatant.
-
Centrifuge the collected supernatant to remove any remaining undissolved solid.
-
Dilute the clear supernatant with an appropriate solvent and quantify the concentration of this compound using a validated analytical method.
Solubility Enhancement Strategies
Cosolvents
Q3: Can the use of cosolvents improve the solubility of this compound?
A3: Yes, cosolvents can be an effective strategy. By mixing a water-miscible organic solvent with your aqueous medium, you can reduce the polarity of the solvent, which often enhances the solubility of hydrophobic compounds.[] Common cosolvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG).
Illustrative Data: Effect of Ethanol as a Cosolvent on Solubility
| Ethanol Concentration (% v/v) | Hypothetical Solubility (µg/mL) |
| 0 | 5 |
| 10 | 50 |
| 20 | 250 |
| 30 | 1200 |
Cyclodextrins
Q4: How can cyclodextrins be used to increase the aqueous solubility of this compound?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[9][10] They can encapsulate poorly water-soluble molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[11][12][13]
Troubleshooting Guide: Cyclodextrin (B1172386) Complexation
| Issue | Possible Cause | Suggested Solution |
| Limited solubility increase. | The type or concentration of cyclodextrin is not optimal. The compound may not fit well into the cyclodextrin cavity. | Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin).[9] Perform a phase solubility study to determine the optimal concentration. |
| Formation of a precipitate. | The concentration of the cyclodextrin or the drug may be too high, leading to the precipitation of the complex itself. | Lower the concentrations of both the drug and the cyclodextrin and re-evaluate. |
Illustrative Data: Phase Solubility Study with HP-β-Cyclodextrin
| HP-β-Cyclodextrin (mM) | Hypothetical Solubility of this compound (µM) |
| 0 | 18 |
| 5 | 150 |
| 10 | 320 |
| 20 | 650 |
| 50 | 1500 |
Protocol 2: Solubility Enhancement using Cyclodextrins
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
Standard laboratory equipment as in Protocol 1
Procedure:
-
Prepare a series of HP-β-CD solutions of varying concentrations in the aqueous buffer.
-
For each concentration, add an excess amount of this compound.
-
Follow the shake-flask method as described in Protocol 1 (steps 3-9) for each cyclodextrin concentration.
-
Plot the concentration of the dissolved compound against the concentration of HP-β-CD to determine the effect on solubility.
Nanosuspensions
Q5: Is creating a nanosuspension a viable option for this compound?
A5: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants.[14][15] This technique is particularly useful for compounds that are poorly soluble in both aqueous and organic media.[16] By reducing the particle size to the nanometer range, the surface area for dissolution is significantly increased, which can lead to a higher dissolution rate and apparent solubility.[13][17][18]
Solid Dispersions
Q6: How can solid dispersions improve the solubility of this compound?
A6: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, often a hydrophilic polymer.[19][20][21] This can enhance solubility by reducing the drug's particle size to a molecular level and improving its wettability.[22][23] Common methods for preparing solid dispersions include melting (fusion) and solvent evaporation.[19]
Visualizations
Workflow for Solubility Enhancement
Caption: Workflow for selecting a solubility enhancement strategy.
Potential Signaling Pathway
While the specific signaling pathway for this compound is not definitively established, related piperidine derivatives have been shown to interact with pathways like PI3K/Akt, which are crucial in cell survival and proliferation.[24]
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. This compound CAS#: 128261-84-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - American Chemical Society - Figshare [acs.figshare.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. scispace.com [scispace.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. touroscholar.touro.edu [touroscholar.touro.edu]
- 12. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. asiapharmaceutics.info [asiapharmaceutics.info]
- 17. hrpub.org [hrpub.org]
- 18. scispace.com [scispace.com]
- 19. jddtonline.info [jddtonline.info]
- 20. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 21. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jopcr.com [jopcr.com]
- 23. japsonline.com [japsonline.com]
- 24. New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Assay Interference with 1-(3,4-Dimethoxycinnamoyl)piperidine
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter assay interference when working with 1-(3,4-Dimethoxycinnamoyl)piperidine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate potential sources of experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a synthesized piperidine (B6355638) analog known for its antimicrobial and antioxidant activities.[1][2] It is a natural product that has been isolated from Piper longum L.[3] Its chemical structure features a piperidine ring, a dimethoxyphenyl group, and a conjugated double bond system.[4] This compound is often used in research settings for its potential biological activities.
Q2: I'm observing unexpected results in my assay when using this compound. Could it be causing interference?
Yes, it is possible. Small molecules like this compound can interfere with various types of assays, leading to false-positive or false-negative results.[5] It is crucial to rule out assay interference to ensure the validity of your experimental findings.
Q3: What are the common mechanisms of assay interference for a compound like this compound?
While specific data on this compound is limited, compounds with similar structural features can interfere through several mechanisms:
-
Light-Based Interference: The conjugated system in the cinnamoyl group may lead to autofluorescence or absorbance, interfering with optical-based assays.[5]
-
Colloidal Aggregation: At higher concentrations, some organic molecules form aggregates that can non-specifically inhibit enzymes or sequester proteins.[5]
-
Chemical Reactivity: The compound may react with assay components, such as proteins or reagents.[5]
-
Chelation: The molecule might chelate essential metal ions required for enzyme activity.[5]
Troubleshooting Guides
Issue 1: Suspected Autofluorescence or Absorbance Interference in Fluorescence-Based Assays
Symptoms:
-
A dose-dependent increase in signal in a fluorescence-based assay, even in the absence of the biological target.[5]
-
High background fluorescence in wells containing the compound.
Troubleshooting Protocol:
-
Compound-Only Control: Prepare a serial dilution of this compound in the assay buffer.
-
Measurement: Read the fluorescence at the same excitation and emission wavelengths used in your primary assay.
-
Analysis: If a significant signal is detected and it correlates with the compound's concentration, autofluorescence is likely occurring.
Data Interpretation:
| Observation | Interpretation | Next Steps |
| Concentration-dependent signal from compound alone | Autofluorescence interference | - Use an alternative, non-fluorescent assay format. - Shift to a different fluorescent dye with non-overlapping spectra. |
| No significant signal from compound alone | Interference is unlikely to be autofluorescence | Proceed to investigate other potential interference mechanisms. |
Issue 2: Suspected Compound Aggregation Leading to Non-Specific Inhibition
Symptoms:
-
A very steep, non-sigmoidal dose-response curve.[5]
-
Inhibition is sensitive to the presence of detergents.[5]
-
High variability between replicate wells.[5]
Troubleshooting Protocol:
-
Detergent Addition: Repeat the primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[5]
-
Comparison: Compare the dose-response curves with and without the detergent.
Data Interpretation:
| Observation | Interpretation | Next Steps |
| Inhibition is significantly reduced or eliminated in the presence of detergent | Compound aggregation is the likely cause of inhibition | - Include a low concentration of a non-ionic detergent in the assay buffer. - Test the compound in an orthogonal assay. |
| Inhibition is unaffected by the addition of detergent | Aggregation is unlikely to be the primary mechanism of interference | Investigate other potential interference mechanisms. |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in a primary assay.
Materials:
-
This compound
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Black microplates (e.g., 96-well or 384-well)
Method:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compound in the assay buffer, covering the concentration range used in the primary assay.
-
Include a buffer-only control (blank).
-
Dispense the dilutions and the blank into the wells of a black microplate.
-
Read the plate using the same excitation and emission wavelengths as the primary assay.
Protocol 2: Detergent-Based Assay for Mitigating Compound Aggregation
Objective: To determine if the observed activity of this compound is due to non-specific inhibition caused by aggregation.
Materials:
-
All components of the primary assay
-
This compound
-
Non-ionic detergent (e.g., Triton X-100 or Tween-20)
Method:
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) non-ionic detergent.
-
Run the primary assay in parallel using both buffer conditions.
-
For each condition, generate a dose-response curve for this compound.
-
Compare the IC50 values and the shape of the dose-response curves between the two conditions.
Visualizing Workflows and Concepts
Caption: Troubleshooting workflow for identifying assay interference.
Caption: Protocol for assessing compound autofluorescence.
References
Optimizing Incubation Time for 1-(3,4-Dimethoxycinnamoyl)piperidine Antimicrobial Assays: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the incubation time in antimicrobial assays of 1-(3,4-Dimethoxycinnamoyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What is the general starting point for incubation time in an antimicrobial susceptibility test for this compound?
A1: For initial screening of this compound, a standard incubation time of 18-24 hours is recommended for most common bacterial strains.[1][2] This allows for sufficient growth in the control group to accurately determine the minimum inhibitory concentration (MIC). However, the optimal time can vary depending on the specific microorganism being tested.
Q2: Why is optimizing incubation time crucial for this specific compound?
A2: Optimizing incubation time is critical to accurately determine whether this compound exhibits bactericidal (killing) or bacteriostatic (inhibiting growth) activity.[1][3] An insufficient incubation period may not allow for the full bactericidal effect to be observed, while an overly extended time could lead to degradation of the compound or the emergence of resistant subpopulations.
Q3: How does the expected mechanism of action of piperidine (B6355638) derivatives influence the choice of incubation time?
A3: Piperidine derivatives can exhibit diverse mechanisms of action.[4] If the compound is expected to disrupt cell wall synthesis, a shorter incubation time might be sufficient to observe an effect. However, if it targets metabolic pathways or protein synthesis, a longer incubation may be necessary to see a significant reduction in bacterial growth.
Q4: Can the incubation time be shortened from the standard 18-24 hours?
A4: Yes, shortening the incubation time is possible and can expedite results.[5][6] Studies have shown that for some bacteria, reliable results can be obtained in as little as 6-10 hours.[5] However, this requires careful validation for this compound against each specific bacterial strain to ensure accuracy.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No antimicrobial activity observed at any incubation time. | 1. Compound instability. 2. Inappropriate solvent or concentration. 3. Resistance of the test organism. | 1. Verify the stability of this compound in the assay medium over the incubation period. 2. Ensure the compound is fully dissolved and the final concentration of the solvent (e.g., DMSO) is not inhibiting bacterial growth. 3. Test against a known susceptible control strain. |
| Inconsistent MIC values across replicate experiments. | 1. Variation in inoculum size. 2. Fluctuation in incubation temperature. 3. Subjective reading of endpoints. | 1. Standardize the inoculum preparation to a 0.5 McFarland standard. 2. Ensure the incubator maintains a stable and uniform temperature. 3. Use a spectrophotometer to read optical density for a more objective endpoint determination. |
| "Skipped" wells, where growth is observed at higher concentrations but not at lower ones. | 1. Compound precipitation at higher concentrations. 2. Paradoxical effect (Eagle effect). | 1. Visually inspect the wells for any precipitation. If observed, consider using a different solvent or a lower concentration range. 2. Perform a time-kill curve assay to investigate the concentration-dependent effect of the compound. |
| Growth in the negative control wells is weak or absent. | 1. Inadequate growth medium. 2. Non-viable inoculum. 3. Residual solvent toxicity. | 1. Ensure the broth medium supports the robust growth of the test organism. 2. Use a fresh, actively growing bacterial culture for the inoculum. 3. Verify that the final solvent concentration is non-toxic to the bacteria. |
Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination
This protocol outlines the steps to determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down to the tenth well. Discard the final 100 µL from the tenth well. The eleventh well will serve as the growth control (no compound), and the twelfth as the sterility control (no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, except for the sterility control wells.
-
Incubation: Incubate the plates at 37°C for a range of time points (e.g., 6, 12, 18, 24, and 48 hours).
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Time-Kill Curve Assay
This protocol is used to assess the bactericidal or bacteriostatic activity of this compound over time.[1][7]
-
Preparation: Prepare test tubes with MHB containing this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the compound.
-
Inoculation: Inoculate each tube with a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[1]
-
Colony Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto nutrient agar (B569324) plates. Incubate the plates for 18-24 hours at 37°C.
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is considered bactericidal.[1]
Data Presentation
Table 1: Hypothetical MIC Values of this compound (µg/mL) at Different Incubation Times
| Bacterial Strain | 6 hours | 12 hours | 18 hours | 24 hours | 48 hours |
| Staphylococcus aureus ATCC 29213 | 128 | 64 | 64 | 64 | 32 |
| Escherichia coli ATCC 25922 | >256 | 256 | 128 | 128 | 128 |
| Pseudomonas aeruginosa ATCC 27853 | >256 | >256 | 256 | 256 | 256 |
Table 2: Hypothetical Time-Kill Curve Data for S. aureus with this compound
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 0.5x MIC (log₁₀ CFU/mL) | 1x MIC (log₁₀ CFU/mL) | 2x MIC (log₁₀ CFU/mL) | 4x MIC (log₁₀ CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.1 | 5.6 | 5.4 | 5.1 | 4.8 |
| 4 | 6.8 | 5.5 | 5.1 | 4.5 | 3.9 |
| 6 | 7.5 | 5.4 | 4.8 | 3.8 | 2.9 |
| 8 | 8.2 | 5.3 | 4.4 | 3.1 | <2 (Limit of Detection) |
| 12 | 8.9 | 5.2 | 3.9 | <2 | <2 |
| 24 | 9.1 | 5.1 | 3.2 | <2 | <2 |
Visualizations
Caption: Workflow for optimizing incubation time in antimicrobial assays.
Caption: Logic diagram for troubleshooting inconsistent MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. emerypharma.com [emerypharma.com]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Shortening the Time of the Identification and Antimicrobial Susceptibility Testing on Positive Blood Cultures with MALDI-TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. actascientific.com [actascientific.com]
Technical Support Center: Scaling Up 1-(3,4-Dimethoxycinnamoyl)piperidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the scale-up of 1-(3,4-Dimethoxycinnamoyl)piperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
The most prevalent method is the Schotten-Baumann reaction, which involves the acylation of piperidine (B6355638) with 3,4-dimethoxycinnamoyl chloride in the presence of a base.[1] This reaction is typically performed at low temperatures to control its exothermic nature.
Q2: What are the primary challenges when scaling this synthesis from the lab to a pilot plant or manufacturing facility?
Scaling up the synthesis of this compound introduces several challenges that can impact yield, purity, safety, and cost-effectiveness. Key issues include:
-
Exothermic Reaction Management: The reaction between an amine and an acid chloride is highly exothermic.[1] Inadequate heat dissipation on a larger scale can lead to runaway reactions and the formation of impurities.
-
Reagent Addition and Stoichiometry Control: Maintaining precise control over the addition rate and stoichiometry of piperidine and the acid chloride is critical to avoid side reactions and ensure complete conversion.
-
Mixing Efficiency: Ensuring homogenous mixing in large reactors is crucial for consistent reaction progression and to avoid localized "hot spots."
-
Work-up and Product Isolation: The transition from laboratory glassware to large-scale reactors necessitates changes in extraction, washing, and crystallization procedures, which can affect product purity and yield.
-
Solvent Selection and Recovery: Solvents that are suitable for laboratory-scale synthesis, such as dichloromethane, may be less desirable at an industrial scale due to safety, environmental, and cost concerns.[2]
-
Impurity Profile and Control: Impurities that are easily removed at a small scale can become significant challenges during large-scale purification.
Q3: Are there alternative, more "green" solvents that can be used for this synthesis at scale?
Yes, research into greener alternatives to traditional dipolar aprotic and chlorinated solvents is ongoing. For amide synthesis from acid chlorides, Cyrene™, a bio-based solvent, has been shown to be a viable alternative.[3] A key consideration will be the development of an efficient aqueous work-up procedure to remove the high-boiling point solvent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature cautiously. - Ensure efficient mixing. - Verify the quality and stoichiometry of reagents. |
| Degradation of product or starting material. | - Lower the reaction temperature. - Shorten the reaction time once conversion is complete. - Consider a milder base. | |
| High Impurity Levels | Sub-optimal reaction conditions. | - Re-evaluate and optimize temperature, base, and solvent. - Control the rate of addition of the acyl chloride to minimize side reactions. |
| Hydrolysis of the acid chloride. | - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., nitrogen). | |
| Runaway Reaction / Poor Heat Control | Highly exothermic reaction. | - Ensure adequate cooling capacity for the reactor. - Implement a semi-batch process with controlled, slow addition of the acid chloride. - Dilute the reaction mixture. |
| Difficult Product Isolation / Crystallization | Oiling out of the product during crystallization. | - Optimize the solvent system for crystallization. Consider a mixture of solvents. - Control the cooling rate during crystallization. - Use seeding to induce crystallization. |
| Poor filterability of the product. | - Investigate different crystallization conditions to obtain a more suitable crystal habit. - Consider using a filter aid, though this may complicate purification. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Materials:
-
3,4-Dimethoxycinnamic acid
-
Thionyl chloride (SOCl₂)
-
Piperidine
-
Triethylamine (B128534) (TEA) or Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend 3,4-dimethoxycinnamic acid in an excess of thionyl chloride. Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases and the solid has dissolved.
-
Removal of Excess Thionyl Chloride: Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure. The resulting crude 3,4-dimethoxycinnamoyl chloride can be used directly or purified by distillation/crystallization if necessary.
-
Amide Formation: Dissolve the crude 3,4-dimethoxycinnamoyl chloride in an anhydrous solvent like DCM and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve piperidine (1.0 eq) and a base such as triethylamine (1.1 eq) in the same anhydrous solvent.
-
Slowly add the piperidine solution to the cooled acid chloride solution, maintaining the temperature below 5°C.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for scale-up challenges.
References
Technical Support Center: Synthesis of 1-(3,4-Dimethoxycinnamoyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in minimizing impurities during the synthesis of 1-(3,4-Dimethoxycinnamoyl)piperidine. Our goal is to provide actionable solutions to common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired product at all. What are the common causes and how can I improve the yield?
A: Low yields in the synthesis of this compound can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. Two common synthetic routes are the Schotten-Baumann reaction involving 3,4-dimethoxycinnamoyl chloride and piperidine (B6355638), and the carbodiimide-mediated coupling of 3,4-dimethoxycinnamic acid and piperidine.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Expected Outcome |
| Incomplete formation of the acyl chloride | Ensure the complete conversion of 3,4-dimethoxycinnamic acid to its acyl chloride. Use a slight excess of thionyl chloride or oxalyl chloride and allow for sufficient reaction time (typically 1-2 hours at reflux). Remove excess chlorinating agent under vacuum before adding piperidine. | A higher concentration of the reactive acyl chloride should lead to a better yield of the final product. |
| Hydrolysis of the acyl chloride | The acyl chloride is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Minimizing hydrolysis will preserve the concentration of the acyl chloride, making it available to react with piperidine. |
| Inactive coupling reagent (EDC/DCC) | Use fresh, high-purity carbodiimide (B86325) coupling agents. Store them in a desiccator to prevent degradation. Consider using additives like HOBt or DMAP to enhance the reaction rate.[1] | Active coupling reagents are essential for the efficient formation of the O-acylisourea intermediate, which is crucial for the amide bond formation.[1] |
| Suboptimal reaction temperature | For the Schotten-Baumann reaction, maintain a low temperature (0-5 °C) during the addition of the acyl chloride to the amine to control the exothermic reaction. For carbodiimide coupling, the reaction can often be run at room temperature, but gentle heating (e.g., 40-50 °C) may improve the yield for less reactive substrates. | Optimized temperature control can minimize side reactions and promote the desired amide formation. |
| Incorrect stoichiometry | Use a slight excess of piperidine (1.1-1.2 equivalents) to ensure the complete consumption of the more valuable acyl chloride or activated carboxylic acid. | Driving the reaction to completion by using an excess of one of the reactants can significantly improve the yield. |
Quantitative Data Summary for Amide Coupling Optimization:
The choice of coupling method and conditions can significantly impact the yield. Below is a comparison of yields for a similar cinnamoyl amide synthesis under different conditions.
| Coupling Reagent | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DCC | - | DCM | Room Temp | 0.5 | 34.2 |
| DCC | DMAP | DCM | Room Temp | 0.25 | 48.8 |
| EDC·HCl | - | THF | 60 | 2.5 | 93.1 |
| EDC·HCl | DMAP | THF | Room Temp | - | 46.8 |
Data adapted from a study on the amidation of cinnamic acid.[2]
Problem 2: Presence of Significant Impurities in the Crude Product
Q: My crude product shows multiple spots on TLC analysis. What are the likely impurities and how can I minimize their formation?
A: The formation of impurities is a common challenge in amide synthesis. Identifying the source of these byproducts is the first step toward minimizing them.
Common Impurities and Mitigation Strategies:
| Impurity | Formation Pathway | Minimization Strategy |
| Unreacted 3,4-dimethoxycinnamic acid | Incomplete reaction during either the acyl chloride formation or the amide coupling step. | Ensure complete activation of the carboxylic acid. Use a slight excess of piperidine. Monitor the reaction by TLC until the starting acid is consumed. |
| Unreacted piperidine | Use of a large excess of piperidine. | Use a smaller excess of piperidine (1.1-1.2 equivalents). Unreacted piperidine can be easily removed during the acidic wash in the work-up. |
| N,N'-dicyclohexylurea (DCU) or N-ethyl-N'-(3-dimethylaminopropyl)urea | Byproduct of DCC or EDC coupling, respectively.[1] | If using DCC, the DCU byproduct is largely insoluble in many organic solvents and can be removed by filtration. The urea (B33335) byproduct from EDC is water-soluble and can be removed with an aqueous wash.[1] |
| N-acylurea | Rearrangement of the O-acylisourea intermediate, especially in polar aprotic solvents like DMF. | Use a less polar solvent such as dichloromethane (B109758) (DCM). The addition of HOBt can trap the O-acylisourea intermediate as an active ester, preventing this rearrangement. |
| Michael Addition Adduct | Nucleophilic attack of piperidine at the β-carbon of the α,β-unsaturated carbonyl system. This is more likely under strongly basic conditions or with prolonged reaction times. | Use a non-nucleophilic base like triethylamine (B128534) or DIPEA. Maintain a controlled temperature and monitor the reaction to avoid unnecessarily long reaction times. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is generally better for preparing this compound: the Schotten-Baumann reaction or carbodiimide coupling?
A1: Both methods are effective, and the choice often depends on the available starting materials and the scale of the reaction. The Schotten-Baumann reaction is a classic and often high-yielding method, but it requires the preparation of the acyl chloride, which is moisture-sensitive.[3] Carbodiimide coupling using reagents like EDC is a one-pot procedure that is often milder and easier to perform, with the advantage that the urea byproduct is water-soluble, simplifying purification.[1][2] For laboratory-scale synthesis, EDC coupling is often preferred for its convenience.
Q2: How can I effectively purify the final product?
A2: Purification of this compound typically involves a combination of techniques:
-
Aqueous Work-up: After the reaction, the mixture should be washed successively with a dilute acid (e.g., 1 M HCl) to remove unreacted piperidine and any basic impurities, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted 3,4-dimethoxycinnamic acid and any acidic impurities. A final wash with brine will help to remove residual water.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate (B1210297)/hexanes) is an effective method for achieving high purity.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by silica (B1680970) gel column chromatography is recommended. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective.
Q3: What are the key spectroscopic features to confirm the identity and purity of this compound?
A3:
-
¹H NMR: Expect to see signals corresponding to the piperidine protons (typically in the 1.5-1.7 and 3.5-3.7 ppm range), the two methoxy (B1213986) groups (around 3.9 ppm), the aromatic protons on the dimethoxycinnamoyl moiety (in the 6.8-7.2 ppm region), and the vinylic protons of the cinnamoyl group (two doublets in the 6.8-7.7 ppm range with a large coupling constant, ~15 Hz, indicative of a trans double bond).
-
¹³C NMR: Key signals include the amide carbonyl carbon (around 165 ppm), the carbons of the piperidine ring, the methoxy carbons, and the aromatic and vinylic carbons.
-
IR Spectroscopy: Look for a strong absorption band for the amide carbonyl (C=O) stretch, typically around 1640-1660 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₆H₂₁NO₃, MW = 275.34 g/mol ) should be observed.
Experimental Protocols
Protocol 1: Synthesis via Carbodiimide Coupling (EDC)
-
Reaction Setup: To a solution of 3,4-dimethoxycinnamic acid (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl, 1.5 eq).
-
Activation: Stir the mixture at room temperature for 30 minutes.
-
Amide Formation: Add piperidine (1.2 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Dilute the reaction mixture with DCM and wash with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization.
Protocol 2: Synthesis via Schotten-Baumann Reaction
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet, add 3,4-dimethoxycinnamic acid (1.0 eq) and thionyl chloride (2.0 eq). Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution ceases.
-
Isolation of Acyl Chloride: Remove the excess thionyl chloride under reduced pressure. The resulting 3,4-dimethoxycinnamoyl chloride can be used directly in the next step.
-
Amide Formation: Dissolve the crude acyl chloride in an anhydrous solvent like DCM. In a separate flask, dissolve piperidine (1.2 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM. Cool the amine solution to 0 °C.
-
Reaction: Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring. Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential impurity formation pathways.
References
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activities of 1-(3,4-Dimethoxycinnamoyl)piperidine and Piperine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Piperine (B192125), the primary alkaloid in black pepper, has demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi. Its mechanism of action is thought to involve the inhibition of bacterial efflux pumps, which are responsible for antibiotic resistance. In contrast, 1-(3,4-Dimethoxycinnamoyl)piperidine is a synthesized piperidine (B6355638) analog that has been reported to possess antimicrobial activity. However, detailed quantitative data and mechanistic studies for this compound are not as extensively documented in publicly available research. This guide presents the available data for piperine and outlines the necessary experimental protocols for a direct comparative evaluation.
Data Presentation: Antimicrobial Activity
Due to the lack of studies directly comparing the two compounds, this section focuses on the reported antimicrobial activity of piperine against a range of microorganisms. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of Piperine against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 125 - 250 | [1] |
| Escherichia coli | ATCC 25922 | 250 - 500 | [1] |
| Candida albicans | ATCC 10231 | 100 - 200 | [1] |
| Pseudomonas aeruginosa | Clinical Isolate | >1000 | [1] |
| Salmonella spp. | Not specified | < 100 | [2] |
| Bacillus subtilis | Not specified | Not specified | [3] |
Note on this compound: Research indicates that this compound possesses antimicrobial activity, as detailed in a study titled "Synthesis, antimicrobial and antioxidant activity of piperidine analog containing trans cinnamamides"[4]. However, specific MIC values from this study are not available in the public domain, precluding a direct quantitative comparison with piperine at this time.
Experimental Protocols
To facilitate a direct and objective comparison of the antimicrobial activities of this compound and piperine, the following standardized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method is recommended.
Protocol: Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
- Test compounds: this compound and Piperine.
- Bacterial/Fungal strains: e.g., Staphylococcus aureus, Escherichia coli, Candida albicans.
- Growth medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.
- Sterile 96-well microtiter plates.
- Spectrophotometer.
- Incubator.
2. Preparation of Inoculum:
- Aseptically pick several colonies of the microorganism from a fresh agar (B569324) plate.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
- Dilute the standardized suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Test Compound Dilutions:
- Prepare stock solutions of each compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of each compound in the growth medium directly in the 96-well plate to achieve a range of desired concentrations.
4. Inoculation and Incubation:
- Add the prepared inoculum to each well containing the serially diluted compounds.
- Include a positive control (medium + inoculum, no compound) and a negative control (medium only).
- Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
5. Determination of MIC:
- Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed[5][6][7].
- Alternatively, the optical density (OD) can be measured using a microplate reader at a wavelength of 600 nm.
Mandatory Visualizations
Experimental Workflow for Antimicrobial Activity Comparison
Caption: Experimental workflow for the comparative evaluation of antimicrobial activity.
Proposed Antimicrobial Signaling Pathway of Piperine
Caption: Proposed mechanism of piperine inhibiting bacterial efflux pumps.
Conclusion and Future Directions
The available evidence suggests that piperine is a promising natural antimicrobial agent with a defined, albeit not fully elucidated, mechanism of action. This compound is also reported to have antimicrobial properties, but a lack of accessible quantitative data prevents a conclusive comparison.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head studies of this compound and piperine against a broad panel of clinically relevant microorganisms using standardized methodologies.
-
Mechanistic Elucidation: Investigating the precise molecular targets and signaling pathways affected by this compound to understand its mode of antimicrobial action.
-
Synergy Studies: Evaluating the potential synergistic effects of both compounds with conventional antibiotics to explore their utility in overcoming antimicrobial resistance.
By addressing these research gaps, a clearer understanding of the therapeutic potential of these piperidine alkaloids can be achieved, paving the way for the development of new and effective antimicrobial strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. br.biomedpress.org [br.biomedpress.org]
- 3. Antimicrobial effects of Piper hispidum extract, fractions and chalcones against Candida albicans and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. bio.libretexts.org [bio.libretexts.org]
A Comparative Analysis of the Antibacterial Efficacy of 1-(3,4-Dimethoxycinnamoyl)piperidine and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial efficacy of the synthetic piperidine (B6355638) derivative, 1-(3,4-Dimethoxycinnamoyl)piperidine, and the well-established fluoroquinolone antibiotic, ciprofloxacin (B1669076). This objective analysis is based on available experimental data to inform research and drug development efforts in the pursuit of novel antimicrobial agents.
Executive Summary
Data Presentation: Quantitative Comparison of Antibacterial Efficacy
A comprehensive comparison of antibacterial efficacy relies on the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the available MIC values for ciprofloxacin against several common bacterial strains. Unfortunately, specific MIC values for this compound against these same strains could not be located in the available scientific literature.
Table 1: Minimum Inhibitory Concentration (MIC) Values for Ciprofloxacin
| Bacterial Strain | Gram Type | Ciprofloxacin MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 0.5[1] |
| Escherichia coli ATCC 25922 | Gram-negative | 0.004 - 0.016[2] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 0.25 - 1.0 |
| Bacillus subtilis ATCC 6633 | Gram-positive | Data not available |
Note: The MIC values for ciprofloxacin can vary depending on the specific strain and the testing methodology used.
Mechanism of Action
Ciprofloxacin
Ciprofloxacin's bactericidal action is a result of its ability to interfere with bacterial DNA synthesis. It specifically targets and inhibits two essential type II topoisomerase enzymes:
-
DNA Gyrase (Topoisomerase II): This enzyme is crucial for the negative supercoiling of bacterial DNA, a process necessary for the initiation of DNA replication.
-
Topoisomerase IV: This enzyme is involved in the separation of replicated daughter DNA strands during cell division.
By inhibiting these enzymes, ciprofloxacin leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Caption: Mechanism of action of Ciprofloxacin.
This compound
The precise molecular mechanism of antibacterial action for this compound has not been extensively elucidated in the reviewed literature. However, based on the known activities of its constituent moieties, some potential mechanisms can be hypothesized. The cinnamaldehyde (B126680) component is known to disrupt bacterial cell membranes and inhibit cell division. The piperidine moiety is a common scaffold in many biologically active compounds and may contribute to the molecule's ability to interact with bacterial targets. Further research is required to determine the specific mechanism of action.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for assessing the efficacy of antimicrobial agents. The following is a generalized protocol for the broth microdilution method, a common technique for MIC determination.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Bacterial Strains: Standardized bacterial strains (e.g., ATCC strains) are cultured on appropriate agar (B569324) plates to obtain fresh, isolated colonies.
-
Antimicrobial Agents: Stock solutions of the test compounds (ciprofloxacin and this compound) are prepared in a suitable solvent.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most common, rapidly growing bacteria.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a spectrophotometer or McFarland standards for inoculum standardization.
2. Inoculum Preparation:
-
Several morphologically similar colonies from an 18-24 hour agar plate are transferred to a sterile broth or saline solution.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
This standardized suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
-
A serial two-fold dilution of each antimicrobial agent is prepared in CAMHB directly in the wells of the 96-well microtiter plate.
-
The concentration range should be chosen to encompass the expected MIC of the compound.
-
A positive control well (inoculum without antimicrobial agent) and a negative control well (broth without inoculum) are included on each plate.
4. Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well (except the negative control).
-
The microtiter plates are incubated at 35 ± 2 °C for 16-20 hours in ambient air.
5. Interpretation of Results:
-
After incubation, the plates are visually inspected for bacterial growth, which is indicated by turbidity.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Caption: Experimental workflow for MIC determination.
Conclusion
Ciprofloxacin remains a potent and well-characterized antibacterial agent with a broad spectrum of activity. Its efficacy is supported by a large body of quantitative data. While this compound has been identified as having antimicrobial properties, the lack of publicly available, specific MIC data prevents a direct and quantitative comparison with ciprofloxacin. Further research, including standardized MIC testing against a panel of clinically relevant bacteria and elucidation of its mechanism of action, is necessary to fully assess the potential of this compound as a viable antibacterial agent. For researchers in drug development, this highlights the critical need for generating robust and comparable datasets to evaluate novel antimicrobial candidates.
References
A Comparative Analysis of the Antioxidant Potential: 1-(3,4-Dimethoxycinnamoyl)piperidine versus Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Quantitative Antioxidant Activity
A direct comparison of the 50% inhibitory concentration (IC50) for 1-(3,4-dimethoxycinnamoyl)piperidine against ascorbic acid is not possible due to the absence of specific experimental data for the former. However, studies on related piperine (B192125) and cinnamoyl derivatives suggest potential antioxidant activity. For instance, piperine, an alkaloid from black pepper, has demonstrated notable superoxide (B77818) scavenging activity.[1] Furthermore, synthetic piperamides derived from substituted cinnamic acids, particularly those bearing methoxy (B1213986) groups, have shown significant antioxidant properties. This suggests that the 3,4-dimethoxy substitution on the cinnamoyl moiety of this compound could contribute to its antioxidant potential.
For ascorbic acid, a wealth of quantitative data from various antioxidant assays is available, establishing it as a potent antioxidant benchmark.
Table 1: Antioxidant Activity of Ascorbic Acid (Illustrative Data)
| Antioxidant Assay | IC50 Value of Ascorbic Acid | Reference |
| DPPH Radical Scavenging | 4.97 µg/mL | [2] |
| ABTS Radical Scavenging | 127.7 µg/mL | [3] |
Experimental Protocols for Antioxidant Assays
To facilitate further research and direct comparative studies, detailed methodologies for three standard antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample Preparation: Dissolve the test compound (this compound or ascorbic acid) in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.
-
Assay:
-
To 2 mL of the DPPH solution, add 1 mL of the sample solution at different concentrations.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Methanol is used as a blank, and a DPPH solution without the sample is used as the control.
-
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_c - A_s) / A_c] * 100 Where:
-
A_c = Absorbance of the control
-
A_s = Absorbance of the sample
-
-
IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compound as described for the DPPH assay.
-
Assay:
-
Add 10 µL of the sample solution to 1 mL of the ABTS•+ working solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity: The percentage of scavenging is calculated as: % Scavenging = [(A_c - A_s) / A_c] * 100 Where:
-
A_c = Absorbance of the control (ABTS•+ solution without sample)
-
A_s = Absorbance of the sample
-
-
IC50 Determination: The IC50 value is calculated from the plot of percent scavenging against concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine).
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions:
-
300 mM acetate (B1210297) buffer (pH 3.6)
-
10 mM TPTZ in 40 mM HCl
-
20 mM FeCl₃·6H₂O in distilled water
-
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP working reagent. Warm the reagent to 37°C before use.
-
-
Sample Preparation: Prepare various concentrations of the test compound.
-
Assay:
-
Add 10 µL of the sample solution to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O and is expressed as Fe²⁺ equivalents.
Signaling Pathways in Antioxidant Activity
The antioxidant mechanisms of cinnamoyl compounds and ascorbic acid involve different cellular signaling pathways.
Antioxidant Mechanism of Cinnamoyl Derivatives
Cinnamaldehyde, a compound structurally related to the cinnamoyl moiety of this compound, has been shown to exert its antioxidant effects by modulating cellular metabolism.[[“]] It can influence amino acid and glucose metabolism, leading to an increase in the synthesis of glutathione, a key endogenous antioxidant.[[“]] The antioxidant activity of cinnamoyl compounds is also linked to the activation of the Nrf2/HO-1 pathway, a major regulator of cellular defense against oxidative stress.[5]
Caption: Proposed antioxidant signaling pathway for cinnamoyl compounds.
Antioxidant Mechanism of Ascorbic Acid
Ascorbic acid is a potent direct scavenger of a wide range of reactive oxygen species (ROS). Beyond direct scavenging, it also participates in complex cellular signaling. It can modulate the activity of transcription factors such as NF-κB and Nrf2, which are crucial in the inflammatory and antioxidant responses. Ascorbic acid can also regenerate other antioxidants, such as α-tocopherol (Vitamin E), and influence the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Caption: Antioxidant mechanisms of Ascorbic Acid.
Experimental Workflow for Comparative Antioxidant Assay
To directly compare the antioxidant activity of this compound and ascorbic acid, a standardized experimental workflow is essential.
Caption: Standard workflow for comparing antioxidant activity.
Conclusion
While ascorbic acid remains the gold standard for antioxidant activity, the structural features of this compound, particularly the dimethoxy-substituted cinnamoyl group, suggest it may possess noteworthy antioxidant properties. Further empirical investigation is required to quantify its efficacy and make a direct comparison with ascorbic acid. The experimental protocols and mechanistic insights provided in this guide offer a framework for conducting such a comparative analysis. This will be crucial for researchers and professionals in the field of drug development to fully assess the therapeutic potential of this and other novel synthetic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic insights into the anti-oxidative and anti-inflammatory functions of covalent-reactive cinnamyl compounds within Cinnamomum cassia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic and Pharmacological flexibility of Cinnamoyl Compounds: Targeting Multiple Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 1-(3,4-Dimethoxycinnamoyl)piperidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 1-(3,4-Dimethoxycinnamoyl)piperidine, a synthetic piperidine (B6355638) analog and a natural product isolated from Piper longum L. While noted for its antimicrobial and antioxidant properties, publicly available quantitative data on its specific mechanism of action remains limited. This document aims to bridge this gap by presenting a comparative analysis with structurally related compounds, outlining potential mechanisms of action, and providing detailed experimental protocols for its validation.
Comparative Analysis of Biological Activity
To contextualize the potential efficacy of this compound, this section summarizes the reported antimicrobial and antioxidant activities of structurally similar piperidine and cinnamoyl derivatives.
Antimicrobial Activity
Piperidine and its derivatives are known to exhibit a broad spectrum of antimicrobial activities. The following table presents the Minimum Inhibitory Concentration (MIC) values of various piperidine analogs against common bacterial strains, providing a benchmark for the expected performance of this compound.
Table 1: Comparative Antimicrobial Activity (MIC) of Piperidine Derivatives
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Piperidine Derivative 1a | Staphylococcus aureus | - | [1] |
| Escherichia coli | - | [1] | |
| Bacillus subtilis | - | [1] | |
| Piperidine Derivative 2a | Staphylococcus aureus | - | [1] |
| Escherichia coli | - | [1] | |
| Bacillus subtilis | - | [1] | |
| Piperidine Derivative 3a | Staphylococcus aureus | - | [1] |
| Escherichia coli | - | [1] | |
| Bacillus subtilis | - | [1] | |
| Piperazine Derivative 1 | Various bacterial strains | 3.125 | [2] |
| Piperazine Derivative 2 | Various bacterial strains | - | [2] |
| Cinnoline-Piperazine Series | Antibacterial activity noted | - | [3] |
| Cinnoline-Thiophene Series | Antifungal activity noted | - | [3] |
Note: Specific MIC values for some compounds were not explicitly stated in the provided search results but their activity was confirmed.
Antioxidant Activity
The antioxidant potential of piperidine and cinnamoyl compounds is a significant area of research. The following table summarizes the half-maximal inhibitory concentration (IC50) values from DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays for various related compounds.
Table 2: Comparative Antioxidant Activity (IC50) of Piperidine and Cinnamoyl Derivatives
| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |
| Piperidine Complex | DPPH | > 250 | [4] |
| Ascorbic Acid (Reference) | DPPH | 106.85 | [4] |
| Piperidine Derivatives (Karaman et al.) | DPPH | 19.99 - 96.71 (µM) | [4] |
| Plant Extracts (General) | DPPH | Potent: < 50, Active: 50-100, Moderate: 101-250, Weak: 250-500 | [5][6] |
| MEPLL (Plant Extract) | DPPH | 4.79 ± 0.31 | [7] |
| ABTS | 2.80 ± 0.02 | [7] |
Postulated Mechanisms of Action
Based on the known biological activities of its structural components and related analogs like piperine (B192125), the following mechanisms are proposed for this compound.
Antimicrobial Mechanism of Action
The antimicrobial effects of piperidine-containing compounds can be attributed to several mechanisms, including the disruption of bacterial cell membranes, inhibition of key microbial enzymes, and interference with bacterial signaling pathways. The cinnamoyl moiety may also contribute to these effects.
Antioxidant Mechanism of Action
The antioxidant activity is likely mediated by the ability of the dimethoxyphenyl group to donate hydrogen atoms or electrons to neutralize free radicals. The conjugated double bond in the cinnamoyl linker can also play a role in stabilizing the resulting radical. Piperine, a related alkaloid, is known to modulate signaling pathways such as NF-κB and MAPK, which are involved in the cellular response to oxidative stress[8][9][10].
Caption: Postulated antioxidant mechanism of action and its impact on cellular signaling pathways.
Experimental Protocols
To facilitate the validation of the biological activities of this compound, detailed protocols for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the compound against bacterial strains.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
DPPH Radical Scavenging Assay
This protocol describes the procedure for evaluating the antioxidant activity of the compound using the DPPH assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations.
-
DPPH Solution: Prepare a fresh solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add the compound dilutions and the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Conclusion
While this compound is reported to possess antimicrobial and antioxidant activities, a lack of specific quantitative data in the current literature prevents a direct validation of its mechanism of action and a direct comparison with other compounds. This guide provides a framework for understanding its potential efficacy by comparing it with structurally similar molecules for which experimental data is available. The detailed experimental protocols and illustrated pathways offer a clear roadmap for researchers to conduct the necessary validation studies to elucidate the precise mechanism of action and therapeutic potential of this compound.
References
- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Piperine: Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of 1-(3,4-Dimethoxycinnamoyl)piperidine's Antimicrobial Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents with selective activity against microbes and minimal toxicity to host cells. This guide provides a comparative assessment of the antimicrobial selectivity of 1-(3,4-Dimethoxycinnamoyl)piperidine, a synthetic derivative of piperine (B192125), an alkaloid from black pepper. Due to the limited publicly available data on this compound, this guide leverages data from its parent compound, piperine, and other related cinnamoyl and piperidine (B6355638) derivatives to infer its potential activity and selectivity.
Comparative Antimicrobial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Piperine, a Cinnamoyl Amide Derivative, and Standard Antibiotics against Various Microorganisms
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) | Reference |
| Piperine | 59.0 µg/mL (IC₅₀) | >100 µg/mL | 136.0 µg/mL (IC₅₀) | |
| Cinnamoyl Butyl Glycinate | - | - | More active than benzoic acid | [1] |
| Ampicillin | 0.25 - 2 µg/mL | 2 - 8 µg/mL | - | [2] |
| Ciprofloxacin | 0.12 - 1 µg/mL | 0.015 - 1 µg/mL | - | |
| Amphotericin B | - | - | 0.25 - 1 µg/mL |
Note: IC₅₀ values from the referenced study are presented for piperine, representing the concentration that inhibits 50% of microbial growth.
Assessment of Cytotoxicity and Selectivity
A crucial aspect of a potential antimicrobial drug is its selectivity – the ability to target microbial cells with minimal harm to host mammalian cells. This is often quantified by the Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration (CC₅₀) to the antimicrobial concentration (MIC or IC₅₀). A higher SI value indicates greater selectivity.
As direct cytotoxicity data for this compound on a non-cancerous cell line like NIH/3T3 is unavailable, we again turn to piperine and other piperidine derivatives for insights.
Table 2: Cytotoxicity of Piperine and Related Piperidine Derivatives against Mammalian Cell Lines
| Compound | Cell Line | Cytotoxicity (CC₅₀/IC₅₀) | Selectivity Index (SI) | Reference |
| Piperine | Gastric Adenocarcinoma (AGP01) | < 30 µg/mL | Not specified for non-cancerous cells | |
| Piperidone Derivatives (P3, P4, P5) | Various Cancer Cell Lines | 1.52 - 2.26 µM | Tumor-selective | |
| Piperidine Derivatives | NIH/3T3 (non-cancerous) | Low to no toxicity reported for some derivatives | Not Applicable |
Note: The available data for piperine focuses on cancer cell lines, which may not be representative of its toxicity to healthy mammalian cells. However, some piperidine derivatives have shown low toxicity towards non-cancerous cell lines.[3]
Experimental Protocols
To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[4][5]
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using the broth microdilution method.
Materials:
-
Test compound (e.g., this compound)
-
Microbial strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for a sterility control) with the diluted microbial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[6]
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Materials:
-
Mammalian cell line (e.g., NIH/3T3)
-
Complete cell culture medium
-
Test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO, acidified isopropanol)
-
Sterile 96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.
-
Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add 100-150 µL of the solubilizing agent to each well to dissolve the purple formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC₅₀ value is determined as the concentration of the compound that reduces cell viability by 50%.
Potential Mechanism of Action
The precise antimicrobial mechanism of this compound has not been elucidated. However, studies on piperine and other cinnamoyl derivatives suggest potential mechanisms that may be relevant. The antimicrobial activity of black pepper chloroform (B151607) extract, which contains piperine, has been shown to involve the disruption of the tricarboxylic acid (TCA) cycle in bacteria, leading to the accumulation of pyruvic acid and a reduction in ATP levels.[7] This suggests that the compound may interfere with cellular respiration by altering cell membrane permeability.[7]
Proposed Signaling Pathway for Antimicrobial Action
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Antibacterial mechanism and activities of black pepper chloroform extract - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of 1-(3,4-Dimethoxycinnamoyl)piperidine's antioxidant effects using different assays
For Researchers, Scientists, and Drug Development Professionals
The antioxidant capacity of a compound is a multifaceted property, and no single assay can provide a complete profile. Therefore, a cross-validation approach using different assays with varying mechanisms is crucial for a comprehensive evaluation. This guide details the experimental protocols for three widely used antioxidant assays—DPPH, ABTS, and FRAP—and presents available data for piperine (B192125) to demonstrate how the antioxidant potential of a cinnamoyl piperidine (B6355638) derivative can be assessed and compared.
Data Presentation: Antioxidant Activity of Piperine
The following table summarizes the available quantitative data on the antioxidant activity of piperine from in vitro studies. It is important to note that these values are from different assays that measure distinct aspects of antioxidant action.
| Compound | Assay | IC50 Value/Activity | Reference |
| Piperine | Superoxide Radical Scavenging | IC50: 1.82 mM | [1] |
| Piperine | Lipid Peroxidation Inhibition | IC50: 1.23 mM (52% inhibition at 1.4 mM) | [1] |
| Piperine | Hydroxyl Radical Scavenging | Acts as a scavenger at low concentrations | [1] |
IC50 (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocols
Detailed methodologies for the three key antioxidant assays are provided below. These protocols are generalized and can be adapted for the specific analysis of 1-(3,4-Dimethoxycinnamoyl)piperidine or other derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a popular and straightforward method to evaluate the free radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is pale yellow. This reduction is monitored by the decrease in absorbance at 517 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or ethanol (B145695).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.
-
-
Assay Procedure:
-
In a 96-well plate or test tubes, add various concentrations of the test compound.
-
Add the DPPH solution to each well/tube.
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the compound.[2]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is measured at 734 nm. This assay is applicable to both hydrophilic and lipophilic compounds.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add various concentrations of the test compound to a 96-well plate or test tubes.
-
Add the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a set time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
The percentage of scavenging is calculated similarly to the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.[2]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm. This assay is based on a single electron transfer mechanism.
Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water and adjust the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in water.
-
FRAP Reagent: Mix the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.
-
-
Assay Procedure:
-
Add various concentrations of the test compound to a 96-well plate or test tubes.
-
Add the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using a known concentration of FeSO₄ or Trolox.
-
The FRAP value of the sample is determined by comparing its absorbance to the standard curve and is expressed as Fe²⁺ equivalents or Trolox equivalents.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and a relevant signaling pathway associated with antioxidant action.
Caption: General workflow for assessing the antioxidant activity of a compound using DPPH, ABTS, and FRAP assays.
References
Evaluating the Safety Profile of 1-(3,4-Dimethoxycinnamoyl)piperidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3,4-Dimethoxycinnamoyl)piperidine is a synthesized piperidine (B6355638) analog with recognized antimicrobial and antioxidant properties. Its structural similarity to naturally occurring compounds like piperine (B192125), the primary pungent alkaloid in black pepper, suggests potential bioactivity. However, a comprehensive understanding of its safety profile is crucial for any further development. This guide provides a comparative analysis of the potential safety profile of this compound by examining the known safety data of piperine, piperidine, and two common bioactive compounds with vanilloid moieties, capsaicin (B1668287) and curcumin (B1669340), as alternatives.
Comparative Safety and Toxicity Data
The following tables summarize key toxicological and pharmacokinetic parameters for piperine (as a surrogate for this compound), piperidine, and the alternative compounds capsaicin and curcumin.
Table 1: Acute Toxicity Data (LD50)
| Compound | Species | Route of Administration | LD50 Value | Reference |
| Piperine | Mouse | Oral | 330 mg/kg | [1] |
| Rat | Oral | 514 mg/kg | [1] | |
| Piperidine | Rat | Oral | 133-337 mg/kg | |
| Rat | Dermal | 275 mg/kg | ||
| Rat | Inhalation (4h) | 4.6 - 4.9 mg/L | ||
| Capsaicin | Mouse | Oral | 97.4 - 118.8 mg/kg | [2][3] |
| Rat | Oral | 148.1 - 161.2 mg/kg | [2][3] | |
| Curcumin | Rat | Oral | >2000 mg/kg | [4] |
| Human | Oral | No toxicity up to 8000 mg/day for 3 months | [5] |
Table 2: Pharmacokinetic Profile
| Compound | Parameter | Species | Value | Reference |
| Piperine | Bioavailability | Human | Variable, known bioenhancer | [6] |
| Half-life (t½) | Human | ~13.2 - 15.8 hours | [7] | |
| Metabolism | Human | Hepatic (CYP450) | [7] | |
| Capsaicin | Bioavailability | Human | Low systemic after oral | [8] |
| Half-life (t½) | Rat | ~20 minutes (absorption) | [7] | |
| Metabolism | Human | Hepatic (CYP2C9, CYP2C19, CYP2D6) | [7] | |
| Curcumin | Bioavailability | Human | Low, rapid metabolism | [1][6] |
| Half-life (t½) | Rat (oral) | ~32.7 minutes | [9] | |
| Metabolism | Human | Intestinal and hepatic glucuronidation and sulfation | [1] |
Inferred Safety Profile of this compound
Based on the data from piperine and piperidine, the following can be inferred about the safety profile of this compound:
-
Acute Toxicity: The presence of the piperidine moiety suggests that this compound may exhibit moderate to high acute toxicity if ingested, inhaled, or in contact with skin. The cinnamoyl group may modulate this toxicity.
-
Irritation: Similar to piperidine, it is likely to be a skin and eye irritant.
-
Pharmacokinetics: The dimethoxycinnamoyl moiety is similar to the structure of other compounds that undergo significant first-pass metabolism. Therefore, its oral bioavailability may be limited. However, like piperine, it could potentially act as a bioenhancer, affecting the metabolism of other co-administered drugs.
Comparison with Alternatives
-
Capsaicin: While also possessing a vanilloid-like structure, capsaicin exhibits a higher acute toxicity compared to the inferred profile of a piperine analog. Its primary use is topical due to significant irritant effects and rapid metabolism.
-
Curcumin: Curcumin demonstrates a very favorable safety profile with low toxicity even at high doses in humans.[5][10] However, its major drawback is its extremely low bioavailability, which researchers have attempted to overcome with various formulations.[11][12]
Experimental Protocols
Detailed methodologies for key safety assessment experiments are crucial for reproducible and comparable results.
5.1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).
-
Cell Lines: A panel of relevant cell lines should be used, including both cancerous (e.g., HepG2 for hepatotoxicity) and non-cancerous (e.g., primary hepatocytes) cells.
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
-
5.2. Acute Oral Toxicity Study (Up-and-Down Procedure - OECD Guideline 425)
-
Objective: To determine the acute oral LD50 of a substance.
-
Species: Typically rats or mice.
-
Methodology:
-
Administer a single oral dose of the test substance to one animal.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
-
Continue this sequential dosing until the stopping criteria are met.
-
The LD50 is then calculated using the maximum likelihood method.
-
Visualizations
Diagram 1: Inferred Metabolic Pathway of this compound
Caption: Inferred metabolic pathway of this compound.
Diagram 2: Experimental Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
While this compound shows promise due to its antioxidant and antimicrobial activities, the lack of direct safety data necessitates a cautious approach. The inferred safety profile, based on its structural components, suggests a potential for moderate to high toxicity and irritant properties, similar to piperidine. In comparison, curcumin offers a significantly better-established safety profile, albeit with major bioavailability challenges. Capsaicin, while effective for certain applications, has a higher acute toxicity.
For researchers and drug development professionals, these findings underscore the critical need for empirical toxicological studies on this compound before it can be considered for further development. The experimental protocols provided in this guide offer a starting point for such essential safety evaluations.
References
- 1. Pharmacokinetics and pharmacodynamics of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ACUTE ORAL TOXICITY OF CAPSAICIN IN MICE AND RATS [jstage.jst.go.jp]
- 3. Acute oral toxicity of capsaicin in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Curcumin-loaded nanocomplexes: Acute and chronic toxicity studies in mice and hamsters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and anti-inflammatory activity of curcumin: a component of tumeric (Curcuma longa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics - Curcumin C3 Complex® [curcuminoids.com]
- 7. Metabolic pathways, pharmacokinetic, and brain neurochemicals effects of capsaicin: Comprehensively insights from in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological activity of capsaicin: Mechanisms and controversies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Curcumin Pharmacokinetic and Pharmacodynamic Evidences in Streptozotocin-Diabetic Rats Support the Antidiabetic Activity to Be via Metabolite(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Turmeric and Its Major Compound Curcumin on Health: Bioactive Effects and Safety Profiles for Food, Pharmaceutical, Biotechnological and Medicinal Applications [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. A pharmacokinetic study and critical reappraisal of curcumin formulations enhancing bioavailability - Watch Related Videos [visualize.jove.com]
Peer-Reviewed Validation of 1-(3,4-Dimethoxycinnamoyl)piperidine Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the bioactivity of 1-(3,4-Dimethoxycinnamoyl)piperidine and structurally related compounds. While this compound, a natural product isolated from Piper longum L., has been reported to possess antimicrobial and antioxidant properties, specific peer-reviewed quantitative data on its bioactivity is limited in publicly available literature.[1] This guide, therefore, focuses on the validated bioactivity of closely related cinnamoyl piperidine (B6355638) and piperazine (B1678402) amides, offering a valuable point of reference for researchers investigating this class of compounds. The primary focus of the comparative data presented is on tyrosinase inhibition, an area where quantitative data for analogous compounds is available.
Comparative Bioactivity of Cinnamoyl Amide Derivatives
The following table summarizes the tyrosinase inhibitory activity of a series of benzoyl and cinnamoyl piperazine/piperidine amides. These compounds share structural similarities with this compound and provide insights into the structure-activity relationships within this chemical class.
| Compound ID | Structure | Monophenolase pIC50 | Diphenolase pIC50 |
| 3a | Caffeic acid piperazine amide | > 4.00 | 4.18 |
| 5a | Benzoic acid benzylpiperazine amide | 4.74 | < 4.00 |
| 5b | 4-Methylbenzoic acid benzylpiperazine amide | 4.99 | < 4.00 |
| 6b | Cinnamic acid benzylpiperazine amide | 4.53 | < 4.00 |
| 2c | 4-Methoxybenzoic acid piperidine amide | 3.54 | < 4.00 |
Data extracted from a study on benzoyl and cinnamoyl piperazine/piperidine amides as tyrosinase inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data are provided below.
Tyrosinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (Sigma-Aldrich)
-
L-tyrosine (substrate for monophenolase activity)
-
L-DOPA (substrate for diphenolase activity)
-
Test compounds
-
Reference inhibitor (e.g., Kojic acid)
-
Phosphate (B84403) buffer (50 mM, pH 6.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare stock solutions of test compounds and the reference inhibitor in DMSO.
-
Prepare substrate solutions of L-tyrosine and L-DOPA in phosphate buffer immediately before use.
-
-
Assay Protocol (Monophenolase Activity):
-
To each well of a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 140 µL of L-tyrosine solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 25 °C) for 10 minutes.
-
Initiate the enzymatic reaction by adding 40 µL of the mushroom tyrosinase solution to each well.
-
Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals using a microplate reader.
-
-
Assay Protocol (Diphenolase Activity):
-
The protocol is similar to the monophenolase assay, but L-DOPA is used as the substrate instead of L-tyrosine.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
pIC50 is calculated as the negative logarithm of the IC50 value.
-
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the screening and validation of bioactive compounds from natural products.
Caption: A generalized workflow for the discovery of bioactive natural products.
Putative Signaling Pathway Inhibition
The diagram below illustrates a hypothetical signaling pathway that could be modulated by bioactive piperidine derivatives, leading to downstream cellular effects.
Caption: A potential mechanism of action for a bioactive piperidine derivative.
References
Safety Operating Guide
Proper Disposal of 1-(3,4-Dimethoxycinnamoyl)piperidine: A Safety and Operations Guide
Audience: Researchers, scientists, and drug development professionals.
This document provides essential guidance on the safe and proper disposal of 1-(3,4-Dimethoxycinnamoyl)piperidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are conservatively based on the known hazards of its parent compound, piperidine (B6355638). It is imperative to handle this compound with the assumption that it may possess similar hazardous properties to piperidine, which include high flammability, toxicity, and corrosivity.
Hazard Summary of the Parent Compound (Piperidine)
The disposal plan for this compound is informed by the hazardous characteristics of piperidine. All personnel handling this compound should be aware of these potential dangers.
| Hazard Classification | Description |
| Physical Hazards | Highly flammable liquid and vapor[1][2]. |
| Health Hazards | Toxic in contact with skin or if inhaled[1][2]. Harmful if swallowed[1][2]. Causes severe skin burns and eye damage[1][2]. |
| Environmental Hazards | Harmful to aquatic life[1]. |
Experimental Protocol: Waste Segregation and Disposal
The following step-by-step protocol must be followed to ensure the safe disposal of this compound and associated waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Wear appropriate PPE at all times, including chemical-resistant gloves (butyl-rubber recommended), safety goggles, and a flame-retardant lab coat.
- Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood[3].
- Keep away from heat, sparks, open flames, and other ignition sources[1].
- Use non-sparking tools and take precautionary measures against static discharge[1].
2. Waste Identification and Segregation:
- Pure Compound/Unused Reagent: this compound must be treated as hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
- Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty containers, must also be disposed of as hazardous waste.
- Solutions: Solutions containing this compound should be collected in a designated, properly labeled, and sealed waste container.
3. Waste Collection and Storage:
- Collect all waste in a designated, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
- Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area designated for hazardous waste storage[1].
- Store away from incompatible materials.
4. Disposal Procedure:
- All waste containing this compound must be disposed of through a licensed professional waste disposal service.
- Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
- Do not pour this compound or any of its solutions down the drain[1].
- Follow all federal, state, and local environmental regulations for hazardous waste disposal[4].
Emergency Procedures
In the event of a spill or exposure, follow these emergency protocols:
| Emergency Situation | Procedure |
| Spill | Evacuate the area. For small spills, absorb with an inert, non-combustible material (e.g., sand, diatomaceous earth) and place in a sealed container for disposal. For large spills, contact your EHS office immediately. Ensure adequate ventilation and eliminate all ignition sources[3]. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention[1]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3]. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(3,4-Dimethoxycinnamoyl)piperidine
Essential Safety and Handling Guide for 1-(3,4-Dimethoxycinnamoyl)piperidine
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on the safety protocols for structurally related and hazardous compounds, such as piperidine, and general best practices for handling potentially hazardous research chemicals. It is imperative to treat this compound as a substance with potential hazards until its toxicological properties are fully characterized.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Physical and Chemical Properties
While specific quantitative data for this compound is not fully available, the table below summarizes known properties and those of the related compound, piperidine, for reference.
| Property | This compound | Piperidine (for reference) |
| Molecular Formula | C16H21NO3 | C5H11N |
| Molecular Weight | 275.34 g/mol | 85.15 g/mol |
| Physical State | Oil[1] | Liquid |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1] | Miscible with water and alcohol. |
| Hazards | Unknown. Assumed to be hazardous based on structural analogs. | Highly flammable, toxic if swallowed, in contact with skin or if inhaled, causes severe skin burns and eye damage, harmful to aquatic life.[2][3][4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound.
-
Hand Protection: Wear two pairs of chemical-resistant gloves (e.g., nitrile) at all times.[5][6] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should extend over the cuff.[5] Change gloves immediately if they become contaminated, torn, or punctured.[5]
-
Eye and Face Protection: Use safety glasses with side shields or chemical splash goggles.[7] If there is a risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Skin and Body Protection: A lab coat made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required.[5] For larger quantities or when there is a significant risk of splashing, consider a chemical-resistant apron or coveralls.
-
Respiratory Protection: All handling of this compound should be conducted within a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols. If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Operational Plan for Safe Handling
A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.
1. Preparation and Pre-Handling:
- Ensure the chemical fume hood is functioning correctly.
- Gather all necessary equipment and reagents before introducing the compound.
- Clearly label all containers.
- Have a spill kit readily accessible.
2. Handling the Compound:
- Conduct all weighing and transfers of this compound within a chemical fume hood.
- Use non-sparking tools to prevent ignition sources.[3]
- Keep containers tightly closed when not in use.[2][8]
- Avoid eating, drinking, or smoking in the laboratory area.[3]
3. Post-Handling:
- Decontaminate all surfaces and equipment after use.
- Remove outer gloves and dispose of them in the designated hazardous waste container before leaving the immediate work area.[5]
- Wash hands thoroughly with soap and water after removing all PPE.[5]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials contaminated with this compound, including gloves, disposable lab coats, and contaminated labware, must be collected in a designated, labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Disposal Procedure: Follow your institution's specific procedures for the disposal of chemical waste. Contact your EHS office for guidance on proper disposal protocols. Do not pour any waste containing this compound down the drain.[2][8]
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Alert colleagues and your supervisor.
-
If the spill is small and you are trained to handle it, use a chemical spill kit to absorb the material. Place the absorbed material in a sealed container for hazardous waste disposal.
-
For large spills, evacuate the laboratory and contact your institution's EHS office or emergency response team.
Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Remove contact lenses if present and easy to do.[4][9] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.
Experimental Workflow Diagram
Caption: A flowchart outlining the safe handling and disposal workflow for this compound.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. carlroth.com [carlroth.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pogo.ca [pogo.ca]
- 7. lgcstandards.com [lgcstandards.com]
- 8. peptide.com [peptide.com]
- 9. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
